4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
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Properties
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNUJWHYLMPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system is a foundational component of numerous compounds investigated for a wide range of therapeutic applications, including the development of kinase inhibitors for oncology.[1][2] The precise substitution pattern on this bicyclic system is critical to its biological activity, making unambiguous structure elucidation an indispensable step in the research and development process.
This guide provides a comprehensive, in-depth analysis of the modern analytical techniques used to confirm the chemical structure of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Molecular Formula: C₆H₆ClN₅, Molecular Weight: 199.60 g/mol ). We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by a discussion on the definitive role of X-ray crystallography. The methodologies and interpretations are presented from the perspective of a seasoned application scientist, emphasizing not just the "what" but the "why" behind each analytical choice.
Logical Workflow for Structure Elucidation
Sources
An In-depth Technical Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry and drug development communities.[1][2][3] Structurally, it is an isostere of purine, where the imidazole ring is replaced by its isomeric pyrazole ring.[4][5] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to mimic endogenous purines, such as adenine, enabling them to interact with a wide array of biological targets, particularly protein kinases.[1] Consequently, this scaffold is at the heart of numerous therapeutic agents and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7]
This guide provides a comprehensive overview of the principal synthetic pathways for constructing pyrazolo[3,4-d]pyrimidine derivatives. It is designed for researchers and professionals in the field, offering not just procedural details but also the underlying mechanistic rationale and strategic considerations for synthesizing these valuable compounds.
Part 1: The Dominant Strategy: Annulation of the Pyrimidine Ring onto a Pyrazole Precursor
The most versatile and widely employed approach for the synthesis of pyrazolo[3,4-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted pyrazole. This strategy offers a high degree of control over the substitution pattern of the final molecule, particularly on the pyrazole moiety. The choice of the pyrazole starting material is critical and dictates the subsequent cyclization conditions.
From 5-Amino-1H-pyrazole-4-carbonitriles
A common and efficient pathway begins with 5-amino-1H-pyrazole-4-carbonitriles. These precursors undergo cyclocondensation with a one-carbon (C1) synthon to furnish the pyrimidine ring.
The reaction of a 5-amino-1H-pyrazole-4-carbonitrile with formic acid is a frequently used method.[6][8] The reaction proceeds via initial formylation of the 5-amino group, followed by an intramolecular cyclization where the nitrile group is attacked by the formyl oxygen, leading to the formation of the pyrimidin-4-one ring after tautomerization.
Caption: General scheme for synthesis from 5-aminopyrazole-4-carbonitriles.
From 5-Amino-1H-pyrazole-4-carboxamides
Alternatively, 5-amino-1H-pyrazole-4-carboxamides serve as excellent precursors. The cyclization to form the pyrimidin-4-one ring can be achieved by heating with various C1 synthons. For instance, reacting the carboxamide with diethyl carbonate or urea leads to the formation of the desired bicyclic system. The use of formamide under reflux conditions is also a highly effective method for this transformation.[9]
Part 2: Strategic Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
For the development of compound libraries for structure-activity relationship (SAR) studies, post-synthetic modification of the core scaffold is a cornerstone strategy. The 4-position of the pyrazolo[3,4-d]pyrimidine ring is particularly amenable to such modifications.
Halogenation and Nucleophilic Aromatic Substitution (SNAr)
A powerful and common two-step procedure involves the initial conversion of a 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[10]
The resulting 4-chloro derivative is an excellent electrophile. The chlorine atom can be readily displaced by a wide variety of nucleophiles through an SNAr mechanism. This allows for the introduction of diverse functionalities, such as amines, thiols, and alkoxides, at the C4 position, which is crucial for modulating the biological activity of these compounds.[10][11]
Caption: Key workflow for C4-functionalization of the pyrazolo[3,4-d]pyrimidine core.
Part 3: The Traube Synthesis Analogue
While less common than the pyrazole-first approach, the pyrimidine ring can be used as the starting point, in a manner analogous to the classical Traube purine synthesis.[12][13][14] This method involves constructing the pyrazole ring onto a diaminopyrimidine precursor.
The synthesis begins with a 4,6-diaminopyrimidine. The amino group at the 5-position is introduced through nitrosation, followed by reduction.[14] The resulting pyrimidine-4,5,6-triamine can then be cyclized with a suitable reagent to form the pyrazole ring, yielding the pyrazolo[3,4-d]pyrimidine scaffold. This route, while historically significant, is often more limited in scope and can present challenges in controlling regioselectivity compared to the pyrazole-based strategies.
Data Summary: Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Product Type | Advantages | Disadvantages |
| From Pyrazole-4-carbonitrile | 5-Amino-1H-pyrazole-4-carbonitrile | Formic acid, Formamide | Pyrimidin-4-one | Readily available starting materials, good yields.[8] | Requires functional group tolerance to acidic/high-temp conditions. |
| From Pyrazole-4-carboxamide | 5-Amino-1H-pyrazole-4-carboxamide | Diethyl carbonate, Urea, Formamide | Pyrimidin-4-one | Versatile C1 synthons can be used.[6] | Carboxamide synthesis adds a step. |
| C4-Functionalization | 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃, then various nucleophiles | 4-substituted derivatives | Excellent for generating diverse libraries.[10] | Two-step process, handling of POCl₃. |
| Traube Analogue | 4,6-Diaminopyrimidine | NaNO₂, reducing agent, cyclizing agent | Varies | Utilizes different starting materials. | Potential for side reactions and regioselectivity issues.[14] |
Experimental Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol details a representative synthesis, starting from a pyrazole precursor and proceeding through the key C4-functionalization workflow.
Step 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
To the Starting Material: In a round-bottom flask equipped with a reflux condenser, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol).[8]
-
Reaction with Formic Acid: Add formic acid (30 mL) to the flask.
-
Heating: Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure product.
-
Expected Yield: 83%[8]
-
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Reaction Setup: In a round-bottom flask, suspend 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 g, 4.67 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Heating: Heat the mixture to reflux for 6 hours.[10]
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice.
-
Isolation: Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chloro derivative.
Step 3: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolution: Dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (200 mg, 0.87 mmol) in a suitable solvent like tetrahydrofuran (THF, 2.0 mL).
-
Amination: Add an excess of an ammonia source, such as ammonium hydroxide solution (2.0 mL).[11]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Isolation: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Triturate the residue with a small amount of a suitable solvent (e.g., acetonitrile), and collect the solid product by filtration to afford the final 4-amino derivative.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a well-established field with a robust set of methodologies. The predominant strategy, involving the annulation of a pyrimidine ring onto a pyrazole precursor followed by C4-functionalization, provides a reliable and highly adaptable platform for generating molecular diversity. This versatility is paramount for the discovery of novel therapeutic agents, as it allows for the fine-tuning of physicochemical and pharmacological properties. A thorough understanding of these synthetic pathways, including their mechanistic underpinnings and practical considerations, is essential for any scientist working in the design and development of novel kinase inhibitors and other important pharmaceuticals based on this privileged scaffold.
References
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Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5087. [Link]
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Sochacka-Ćwikła, A., et al. (n.d.). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]
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Ghorab, M. M., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1288. [Link]
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Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17758-17777. [Link]
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Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. BMC Chemistry, 18(1), 10. [Link]
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Fayed, E. A., et al. (2021). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Journal of the Iranian Chemical Society, 18(11), 2825-2841. [Link]
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Abdel-Mottaleb, Y. S., et al. (2019). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie, 352(1-2), e1800234. [Link]
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Kim, D. K., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Journal of Medicinal Chemistry, 46(17), 3782-3795. [Link]
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biological activity of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
An In-Depth Technical Guide to the Biological Significance of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities. This guide focuses on a key derivative, this compound, a compound that, while not extensively studied for its intrinsic biological effects, serves as a critical and highly versatile intermediate in the synthesis of a wide array of potent and selective therapeutic agents. We will delve into the synthetic utility of this molecule, explore the vast biological landscape of its derivatives, and provide actionable experimental protocols for researchers in the field of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own research endeavors.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Core
The 1H-Pyrazolo[3,4-d]pyrimidine nucleus is an analog of purine, a fundamental component of nucleic acids. This structural mimicry allows it to interact with a multitude of biological targets, particularly ATP-binding sites within enzymes like kinases.[1] Consequently, this scaffold is at the heart of numerous compounds with diverse pharmacological profiles, including anti-inflammatory, anti-proliferative, and anti-fungal activities.[1] Functionally substituted derivatives have demonstrated significant potential as antibacterial and anticancer agents.[1][2]
This compound emerges as a strategically important building block. Its pyrazolo[3,4-d]pyrimidine core provides the foundational structure for biological activity, while the chloro and amine functionalities at the C4 and C6 positions, respectively, offer reactive handles for synthetic diversification. This guide will illuminate the pathway from this intermediate to potent, biologically active molecules.
Physicochemical Properties and Synthesis
A comprehensive understanding of a starting material is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 100644-65-3 |
| Molecular Formula | C₅H₄ClN₅ |
| Molecular Weight | 169.58 g/mol |
| Appearance | Yellow solid or powder |
| Storage Conditions | ≤ -20 °C |
The synthesis of the pyrazolo[3,4-d]pyrimidine core generally involves the cyclization of a substituted pyrazole. For instance, a common route to a related compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, begins with the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine, followed by further cyclization with formamide and subsequent chlorination.[3] A plausible synthetic pathway to the title compound would follow a similar logic, starting from the appropriate methylated pyrazole precursor.
A general synthetic approach to a related 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with hydrazine.[4]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Nexus of Therapeutic Innovation
The true value of this compound is realized in the diverse biological activities of the compounds it can generate. The scaffold has been successfully employed to create inhibitors for a range of high-value therapeutic targets.
Caption: Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold.
As illustrated, this core structure is a launchpad for developing agents against a wide spectrum of diseases, with a particular emphasis on oncology.
Synthetic Utility and Structure-Activity Relationship (SAR)
The strategic placement of the chloro group at the C4 position and the amine group at the C6 position makes this compound an ideal substrate for library synthesis. The chlorine atom is a good leaving group, readily displaced by nucleophiles, while the amine group can be acylated, alkylated, or used in coupling reactions.
This dual reactivity allows for a systematic exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).
Caption: Drug Discovery Workflow using the title compound.
For instance, in the development of BRK/PTK6 inhibitors, various amines were introduced at the C4 position of the pyrazolo[3,4-d]pyrimidine core, leading to compounds with low nanomolar IC₅₀ values.[5] Similarly, substitutions at other positions have been shown to modulate activity against targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[6]
Predicted Biological Targets and Therapeutic Applications
Given the extensive literature on pyrazolo[3,4-d]pyrimidine derivatives, we can confidently predict the most promising therapeutic avenues for novel compounds derived from this compound.
Kinase Inhibition in Oncology
Kinases are a major class of drug targets in oncology, and the pyrazolo[3,4-d]pyrimidine scaffold is a well-established kinase hinge-binder. Derivatives of this scaffold have shown potent activity against numerous kinases, including:
-
BRK/PTK6: Implicated in the progression of triple-negative breast cancer.[5]
-
EGFR-TK: A key driver in non-small cell lung cancer and other epithelial tumors.[6]
-
Src Family Kinases: Involved in cell proliferation, survival, and metastasis.
Below is a simplified representation of a generic kinase signaling pathway that is often targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.
Dihydrofolate Reductase (DHFR) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the pteridine ring found in folic acid. This has been exploited to design potent inhibitors of DHFR, an enzyme crucial for nucleotide synthesis.[3] These inhibitors function as antifolates, with applications in cancer chemotherapy.
Antiviral and Other Activities
Derivatives have also been investigated as antiviral agents, for instance, against the Hepatitis B virus (HBV), by acting as neplanocin analogues.[7] Furthermore, the scaffold has been explored for its potential to develop microtubule targeting agents for cancer therapy.[8]
Experimental Protocols
To facilitate research in this area, we provide the following validated protocols.
Protocol: Synthesis of a 4-Anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivative
This protocol is a representative example of a nucleophilic aromatic substitution at the C4 position.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Isopropanol
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates, silica gel for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-anilino derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the potency of a compound as a kinase inhibitor.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Test compound (synthesized derivative)
-
Assay buffer
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
While direct biological data on this compound is scarce, its significance in medicinal chemistry is undeniable. It serves as a highly valuable and versatile starting point for the synthesis of a multitude of biologically active compounds. Its strategic functionalization allows for the rapid generation of chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research should continue to leverage this intermediate to develop novel inhibitors for both established and emerging drug targets. The inherent "drug-like" properties of the pyrazolo[3,4-d]pyrimidine scaffold ensure that its derivatives will remain a focal point of drug discovery efforts in oncology, virology, and beyond for the foreseeable future.
References
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G. P. G. Valadão, et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(3), M1147. [Link]
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G. P. G. Valadão, et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1253. [Link]
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ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
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Abdel-Ghani, T.M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19690. [Link]
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Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. [Link]
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Aleem, A. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Kumar, A., et al. (2024). Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Medicinal Chemistry, 15(2), 481-487. [Link]
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El-Gazzar, M. G., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 92, 117429. [Link]
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- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE | 100644-65-3 [chemicalbook.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Investigational Bioactivity of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Kinase-Centric Hypothesis
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. While direct experimental data for this specific compound is not yet prevalent in public literature, the extensive research into its structural scaffold allows for the formulation of robust, evidence-based hypotheses regarding its biological activity. This document synthesizes the current understanding of the pyrazolo[3,4-d]pyrimidine core as a "privileged scaffold" in medicinal chemistry, with a primary focus on its role as a kinase inhibitor. We will explore multiple potential kinase targets, including Src, VEGFR-2, and CDK2, detailing the downstream cellular consequences of their inhibition. Furthermore, this guide presents detailed experimental protocols for researchers to validate these hypotheses, offering a clear path for the elucidation of this compound's precise mechanism of action.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its significance stems from its structural design as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP). This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The ability of the pyrazolo[3,4-d]pyrimidine scaffold to effectively target the highly conserved ATP pocket makes it an exceptionally versatile starting point for the development of potent and selective kinase inhibitors. Indeed, this scaffold is the foundation for numerous clinical candidates and approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.
Given this established precedent, it is highly probable that this compound exerts its biological effects through the modulation of one or more protein kinases. This guide will, therefore, focus on the most prominent and well-documented kinase targets of this scaffold, presenting a logical framework for the investigation of this specific compound.
Postulated Mechanisms of Action: A Kinase-Centric Approach
The following sections detail the most probable mechanisms of action for this compound, based on extensive data from analogous compounds.
Inhibition of Src Family Kinases (SFKs)
2.1.1. Target Rationale
The Src family of non-receptor tyrosine kinases, particularly c-Src and Fyn, are crucial signaling proteins that regulate cell proliferation, survival, migration, and angiogenesis. Their overexpression and hyperactivity are common in a wide range of human cancers, making them prime targets for therapeutic intervention.[2][3] Several novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent Src kinase inhibitors, demonstrating antiproliferative and pro-apoptotic properties in various cancer models, including medulloblastoma and glioblastoma.[2][3]
2.1.2. Proposed Signaling Cascade and Cellular Impact
Inhibition of Src kinase by a pyrazolo[3,4-d]pyrimidine derivative would block the phosphorylation of its downstream substrates. This can disrupt major oncogenic signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, leading to a cascade of anti-tumor effects. For instance, a pyrazolo[3,4-d]pyrimidine compound was shown to inhibit Fyn phosphorylation, which in turn reduced the activation of Akt and p70 S6 kinase in Natural Killer (NK) cell leukemia, ultimately inducing apoptosis.[4] The expected cellular outcomes of Src inhibition include:
-
Induction of Apoptosis: As demonstrated by increased caspase-3/7 activation.[3]
-
Cell Cycle Arrest: Often observed at the G2/M phase.[2]
-
Reduced Cell Proliferation and Viability. [2]
-
Inhibition of Cell Migration and Invasion.
2.1.3. Signaling Pathway Diagram
Caption: Postulated inhibition of the Src signaling pathway.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
2.2.1. Target Rationale
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the key drivers of this process. Inhibiting VEGFR-2 signaling is a clinically validated strategy for cancer treatment. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to act as potent VEGFR-2 inhibitors.[5]
2.2.2. Proposed Signaling Cascade and Cellular Impact
A pyrazolo[3,4-d]pyrimidine-based VEGFR-2 inhibitor would likely bind to the ATP-binding site of the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This would primarily impact endothelial cells, leading to:
-
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation. [5]
-
Anti-angiogenic Effects: Leading to a reduction in tumor vascularization.
-
Induction of Apoptosis in Cancer Cells: Through both direct effects and the indirect consequence of nutrient and oxygen deprivation.
-
Cell Cycle Arrest: Some derivatives have been shown to cause G2/M phase arrest in cancer cells.[5]
2.2.3. Signaling Pathway Diagram
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
2.3.1. Target Rationale
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S transition and S phase progression. The CDK2/Cyclin axis is frequently dysregulated in cancer, making it an attractive therapeutic target. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent CDK2 inhibitors.[6][7]
2.3.2. Proposed Signaling Cascade and Cellular Impact
By competitively binding to the ATP pocket of CDK2, this compound could prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This would maintain Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry. The expected cellular consequences are:
-
Cell Cycle Arrest: Primarily at the G1/S transition.
-
Induction of Apoptosis: As a consequence of prolonged cell cycle arrest.[6]
-
Anti-proliferative Activity: Across a broad range of cancer cell lines.[7]
2.3.3. Signaling Pathway Diagram
Sources
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- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Protein Targets of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Kinase-Centric Analysis
Executive Summary
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, primarily due to its structural resemblance to adenine, the core of adenosine triphosphate (ATP). This bioisosteric relationship makes it an ideal template for the design of ATP-competitive inhibitors, particularly for protein kinases. This guide provides an in-depth analysis of the known protein targets of this scaffold, with a focus on derivatives such as 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. We will explore the key kinase families targeted by this class of compounds, the quantitative measures of their inhibitory activity, the experimental workflows used for their identification and validation, and the underlying molecular mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of inhibitors.
The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Adenine
The power of the 1H-pyrazolo[3,4-d]pyrimidine system lies in its identity as a purine analogue. Structurally, it mimics adenine, allowing it to fit into the highly conserved ATP-binding pocket of numerous enzymes, most notably protein kinases.[1][2] This inherent property has made it a foundational building block for a multitude of clinically relevant and investigational drugs.[2]
The core scaffold can be chemically modified at several positions to tune potency, selectivity, and pharmacokinetic properties. The specific compound, this compound, features key substitutions:
-
A chloro group at the C4 position , which often serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to explore the hydrophobic regions of the ATP pocket.[3][4][5][6]
-
A methyl group at the N1 position , which can influence the orientation of the molecule within the binding site.
-
An amine at the C6 position , which can act as a hydrogen bond donor, mimicking the interactions of adenine's own 6-amino group.
These features make it and its derivatives potent probes for interrogating the kinome.
Primary Protein Targets: A Focus on Protein Kinases
The vast majority of documented targets for 1H-pyrazolo[3,4-d]pyrimidine derivatives are protein kinases, enzymes that play central roles in cellular signaling and are frequently dysregulated in diseases like cancer.[1] The primary mechanism of action is competitive inhibition at the ATP-binding site.
Caption: ATP-competitive inhibition mechanism of pyrazolopyrimidine-based compounds.
Key kinase targets for this scaffold include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for cell growth and proliferation. Many 1H-pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed as EGFR inhibitors for oncology applications.[7][8] These compounds show activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms like EGFRT790M, which confers resistance to first-generation inhibitors.[7][8]
-
Src-Family Kinases (SFKs): Non-receptor tyrosine kinases like Src and Fyn are involved in cell motility, adhesion, and invasion. The pyrazolopyrimidine core has been successfully used to generate potent Src inhibitors with high selectivity over other kinases like Abl.[2][3]
-
Abl Kinase: Famous for its role in chronic myeloid leukemia (CML) as part of the BCR-Abl fusion protein. Some derivatives have been developed as dual Src-Abl inhibitors.[2]
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition is a validated anti-cancer strategy. The scaffold has been identified in inhibitors of CDK1/cyclin B and CDK2.[2][9]
-
Breast Tumor Kinase (BRK/PTK6): A non-receptor tyrosine kinase implicated in metastasis and tumor progression. Novel 1H-pyrazolo[3,4-d]pyrimidine compounds have been developed as potent, low-nanomolar inhibitors of BRK.[10]
While kinases are the predominant targets, some derivatives have been designed to target other enzymes. For instance, by modifying the substitution pattern, compounds incorporating amino acid conjugates have been developed as inhibitors of Dihydrofolate Reductase (DHFR) , another important anti-cancer target.[11]
Quantitative Analysis of Target Inhibition
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes representative IC₅₀ values for various 1H-pyrazolo[3,4-d]pyrimidine derivatives reported in the literature.
| Compound Class/Derivative | Target Kinase | Reported IC₅₀ (µM) | Source |
| Derivative 12b | EGFRWT | 0.016 | [7][8] |
| Derivative 12b | EGFRT790M | 0.236 | [7] |
| Derivative 16 | EGFR | 0.034 | |
| Derivative 4 | EGFR | 0.054 | |
| SI388 (2a) | Src | 0.042 | [3] |
| SI388 (2a) | Abl | 0.035 | [3] |
| Tilfrinib (4f) | BRK | 0.025 | [10] |
Note: The specific structures of these derivatives can be found in the cited references. This table illustrates the high potency achievable with the pyrazolopyrimidine scaffold.
Experimental Workflows for Target Identification and Validation
Identifying and validating the protein targets of a novel compound is a multi-step process that combines biochemical, cellular, and biophysical methods. The narrative below describes a self-validating workflow commonly employed in the field.
Caption: A typical workflow for identifying and validating kinase inhibitor targets.
Protocol 1: In Vitro Biochemical Kinase Assay (Example: ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. Inhibition is measured by a decrease in the luminescent signal.
Causality: This is the foundational experiment to determine if the compound can directly inhibit the enzymatic activity of a purified kinase in a cell-free system. It provides a direct measure of potency (IC₅₀).
Methodology:
-
Reaction Setup: In a 384-well plate, create a reaction mix containing the purified kinase of interest, its specific substrate peptide, and ATP in a suitable kinase buffer.
-
Compound Addition: Add the pyrazolopyrimidine compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent, which converts the newly produced ADP into ATP, and subsequently uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Anti-Proliferative Assay
This assay measures the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the target kinase.
Causality: This experiment serves as a critical secondary validation. A potent biochemical inhibitor should, in theory, translate its activity into a cellular phenotype, such as inhibiting the proliferation of cancer cells. This bridges the gap between in vitro potency and cellular function.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 for EGFR-driven lung cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the pyrazolopyrimidine compound across a range of concentrations for 72 hours.
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo® or resazurin (alamarBlue). These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Signal Measurement: After a short incubation, measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated control cells and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its inherent ability to mimic adenine allows it to competitively bind the ATP pocket of a wide range of protein kinases, including EGFR, Src, Abl, and CDKs. While specific, published target data for this compound is not extensively detailed, its structure is emblematic of this potent class of inhibitors. The strategic functionalization of this core, guided by robust biochemical and cellular validation workflows, continues to yield powerful chemical tools and promising therapeutic candidates for oncology and other diseases.
References
-
El-Gamal, M.I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7][8]
-
Hassaballah, A.I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
-
MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link][2]
-
Fallacara, A.L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link][3]
-
MDPI. (2022). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link][4]
-
ProQuest. (2023). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. [Link][5]
-
MDPI. (2023). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. [Link][6]
-
Geron, B.D., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link][10]
-
Abdel-Ghani, T.M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. [Link][11]
-
SGC-UNC. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][9]
-
Unspecified Source. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Acta Pharmaceutica. [Link][1]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. mdpi.com [mdpi.com]
- 5. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 222833-51-2): A Versatile Scaffold in Kinase Inhibition
Executive Summary
This technical guide provides an in-depth analysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, this molecule serves as a crucial structural analogue to purines, particularly adenine.[1][2] This bioisosteric relationship makes it a privileged scaffold for designing competitive inhibitors of adenosine triphosphate (ATP)-dependent enzymes, most notably protein kinases.[2][3] This document details the compound's physicochemical properties, outlines a robust synthetic strategy, explores its primary application as a versatile intermediate for developing targeted kinase inhibitors, and provides a representative experimental workflow for assessing the biological activity of its derivatives. The guide is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.
Physicochemical Properties
This compound is a solid organic compound. While extensive experimental data for this specific intermediate is not broadly published, its core properties can be derived from its chemical structure and data from commercial suppliers. Its key feature is the pyrazolo[3,4-d]pyrimidine core, which is substituted with a methyl group on the pyrazole nitrogen, a chloro group at the C4 position, and an amine group at the C6 position. The chlorine atom at the C4 position is the primary reactive site, making the compound an excellent electrophile for nucleophilic aromatic substitution reactions.
| Property | Value | Source |
| CAS Number | 222833-51-2 | - |
| Molecular Formula | C₆H₆ClN₅ | Calculated |
| Molecular Weight | 183.60 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | Inferred from related compounds[4] |
| Purity | ≥95% (Varies by supplier) | [5] |
| Storage Conditions | Store at -20°C, sealed, away from moisture and light | Inferred from related compounds[4][6] |
| InChI Key | InChIKey=VWXWXHFLGOXJLV-UHFFFAOYSA-N | Calculated |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The synthesis of this compound logically follows established methodologies for constructing the pyrazolo[3,4-d]pyrimidine ring system from functionalized pyrazole precursors.[1][7] The pathway leverages the cyclization of an ortho-amino cyano pyrazole followed by chlorination.
Rationale: The synthesis begins with a commercially available or readily synthesized 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This starting material contains the vicinal amino and cyano groups required to build the fused pyrimidine ring. Formamide serves as a one-carbon source, enabling a cyclocondensation reaction to form the pyrimidinone ring system. The resulting 6-amino-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is then subjected to chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it effectively converts the cyclic amide (pyrimidinone) into the corresponding chloro-pyrimidine, a highly reactive intermediate primed for further functionalization.[8]
Detailed Protocol:
-
Step 1: Cyclocondensation to form the Pyrimidinone Core.
-
To a flask containing 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent), add an excess of formamide (HCONH₂).
-
Heat the reaction mixture to approximately 180-190°C and maintain for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-amino-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
-
Step 2: Chlorination of the Pyrimidinone.
-
Suspend the dried 6-amino-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the cooled mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash thoroughly with water, and dry to afford the final product, this compound.
-
Synthesis Workflow Diagram
Caption: Competitive inhibition at the kinase ATP-binding site.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the efficacy of novel compounds derived from this compound, a robust in vitro kinase assay is essential. The following is a generalized, representative protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase.
Objective: To quantify the inhibitory potency of a synthesized pyrazolo[3,4-d]pyrimidine derivative by measuring its effect on the phosphorylation of a substrate by a target kinase.
Materials and Reagents
-
Recombinant human target kinase (e.g., Src, BTK, CDK2)
-
Specific peptide or protein substrate
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system [9]* White, opaque 384-well microplates
-
Multichannel pipettors
-
Plate reader capable of luminescence detection
Step-by-Step Methodology
-
Compound Preparation (Dose-Response):
-
Rationale: To determine the IC₅₀, the inhibitor's effect must be measured across a range of concentrations.
-
Prepare a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
-
Kinase Reaction Setup:
-
Rationale: This step assembles all components except ATP, allowing the inhibitor to bind to the kinase before the reaction starts. [10] * In a 384-well plate, add 2.5 µL of kinase solution (at 2x final concentration in assay buffer).
-
Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
-
Initiation and Progression of Kinase Reaction:
-
Rationale: The addition of ATP starts the enzymatic reaction. The incubation time is optimized to ensure the reaction is in the linear range. [10] * Initiate the reaction by adding 2.5 µL of a solution containing ATP and the substrate (at 2x final concentration in assay buffer).
-
Mix gently and incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
Reaction Termination and ADP Detection:
-
Rationale: The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ system depletes remaining ATP and then converts ADP to ATP, which is used to generate a luminescent signal. [9] * Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Rationale: The luminescent signal is inversely proportional to the degree of inhibition.
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using controls (0% inhibition = DMSO only; 100% inhibition = no kinase).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Kinase Assay Workflow Diagram
Caption: A typical workflow for an IC₅₀ determination assay.
Conclusion and Future Perspectives
This compound is not merely a catalog chemical but a strategically important building block in the rational design of targeted therapeutics. Its structural similarity to adenine provides a validated starting point for engaging the ATP-binding sites of protein kinases. The true potential of this molecule is realized through the facile displacement of its C4-chloro group, enabling the construction of diverse chemical libraries. Future efforts will likely focus on using this and related intermediates to develop next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects, and to overcome acquired resistance to existing therapies.
References
-
Schenone, S., Bruno, O., Radi, M., & Botta, M. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 220-233. [1][11]2. Schenone, S., Bruno, O., Radi, M., & Botta, M. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Ingenta Connect.
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Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1).
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Scott, P. J. H., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1777-1797.
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Schenone, S., et al. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry.
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983.
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Patel, H. M., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(11), 001-008.
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Rombouts, F. J. R., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
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El-Gohary, N. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15180.
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Biosell. (n.d.). This compound. Product Page.
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Chem-Impex. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Product Page.
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literature review of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine ring system, an isomer of the naturally occurring purine base adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1][2]
This guide focuses on a specific, highly functionalized derivative: This compound . While not widely available commercially, this compound is a critical and versatile intermediate for the synthesis of complex molecular architectures. The presence of a reactive chlorine atom at the 4-position, combined with the 6-amino and 1-methyl groups, provides a unique combination of chemical reactivity and structural features for elaboration into novel drug candidates. This document serves as a technical review for researchers, synthesizing information from related analogues to provide a comprehensive understanding of its synthesis, chemical behavior, and potential applications.
PART 1: Synthesis and Molecular Elucidation
The synthesis of this compound, while not explicitly detailed in the literature, can be logically deduced from established synthetic routes for analogous pyrazolo[3,4-d]pyrimidines. A plausible and efficient pathway begins with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The strategy involves the construction of the pyrimidine ring followed by chlorination at the C4-position.
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps:
-
Cyclization : Reaction of the starting aminopyrazole ester with a suitable nitrogen source, such as cyanamide or urea, to form the 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate. This reaction builds the pyrimidine ring.
-
Chlorination : Treatment of the pyrimidinone intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the C4-hydroxyl group (in its keto-enol tautomeric form) into the target C4-chloro group. This is a standard method for converting heterocyclic ketones to their chloro derivatives.[3][4]
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent).
-
To this stirring mixture, add cyanamide (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol and then diethyl ether.
-
Dry the solid under vacuum to yield 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which can be used in the next step without further purification.[5]
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Add N,N-diethylaniline (1.1 equivalents) dropwise to the suspension. This base acts as a catalyst and HCl scavenger.
-
Heat the mixture to reflux for 4-6 hours. The suspension should gradually become a clear solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain the pure this compound.[3][4]
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics, extrapolated from structurally similar compounds.
| Data Type | Expected Values |
| ¹H NMR | δ ~8.0-8.5 (s, 1H, C3-H), δ ~6.0-7.0 (br s, 2H, NH₂), δ ~3.8-4.0 (s, 3H, N-CH₃) |
| ¹³C NMR | δ ~160-162 (C6), δ ~153-155 (C4), δ ~152-154 (C7a), δ ~134-136 (C3), δ ~98-100 (C4a), δ ~34-36 (N-CH₃) |
| MS (ESI+) | Expected [M+H]⁺: ~198.05 |
PART 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole nitrogen atoms activates the C4 position for attack by a wide range of nucleophiles.
This reactivity allows for the straightforward introduction of various functional groups at this position, making the compound an ideal scaffold for building libraries of diverse molecules for biological screening. The 1-methyl group prevents tautomerization and provides a fixed point for molecular modeling, while the 6-amino group offers a potential hydrogen bond donor for interactions with biological targets.
Typical Derivatization Reactions
Common transformations at the C4 position include:
-
Amination: Reaction with primary or secondary amines to yield 4-amino-substituted derivatives.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, particularly useful for less nucleophilic anilines.
-
Thiolation: Reaction with thiols to introduce sulfur-based linkers.
Caption: Key derivatization reactions at the C4 position.
Detailed Experimental Protocol: C4-Amination
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents), to scavenge the HCl generated during the reaction.
-
Heat the mixture at a temperature ranging from 80 °C to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired 4-amino-substituted product.[1]
PART 3: Applications in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The core mimics the adenine portion of ATP, allowing it to bind in the hinge region of the kinase active site. The substituents at various positions are then used to achieve potency and selectivity.
-
N1-Position (Methyl Group): The methyl group occupies a hydrophobic pocket and prevents the formation of a hydrogen bond with the hinge region that an N-H would, which can be crucial for selectivity against certain kinases.
-
C4-Position (Variable Substituent): This position is typically directed towards the solvent-exposed region of the ATP-binding pocket. By introducing diverse substituents here, researchers can modulate solubility, cell permeability, and target selectivity.
-
C6-Position (Amino Group): The amino group can form critical hydrogen bonds with the kinase domain, enhancing binding affinity.
Derivatives of the closely related 4-aminopyrazolo[3,4-d]pyrimidine are known inhibitors of several kinases, including Discoidin Domain Receptor 1 (DDR1), Src family kinases, and Epidermal Growth Factor Receptor (EGFR).[6][7][8] The title compound is an ideal starting point for synthesizing analogues targeting these and other kinases.
Caption: Pharmacophoric model of a C4-substituted inhibitor.
Biological Activities of Related Pyrazolo[3,4-d]pyrimidines
| Compound Class | Biological Target | Reported Activity | Reference |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidines | DDR1 Kinase | Potent inhibition with IC₅₀ values in the nanomolar range. | [8] |
| 4-Anilino-pyrazolo[3,4-d]pyrimidines | Src, Abl, Fyn Kinases | Inhibitory activity against multiple tyrosine kinases. | [6] |
| 1H-Pyrazolo[3,4-d]pyrimidines | EGFR (Wild Type & Mutant) | Potent anti-proliferative activity against cancer cell lines. | [7] |
| 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines | Anti-proliferative | Broad anti-cancer activity against various cell lines. | [1][2] |
Conclusion
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El-Damasy, A. K., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1251. Available at: [Link]
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Wang, X., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 30, 115934. Available at: [Link]
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The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold, a fascinating isostere of the endogenous purine ring system, has carved a significant niche in the landscape of medicinal chemistry. Its inherent ability to mimic the binding interactions of adenine with ATP-binding sites has rendered it a "privileged scaffold" in the design of potent and selective inhibitors for a multitude of enzymes, particularly kinases. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazolo[3,4-d]pyrimidines, tracing their journey from initial synthesis to their embodiment in blockbuster drugs. We will delve into the key synthetic strategies that have enabled the exploration of this chemical space, dissect the mechanisms of action of landmark drugs derived from this core, and provide practical, field-proven insights for researchers engaged in the development of novel therapeutics based on this versatile heterocycle.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of pyrazolo[3,4-d]pyrimidines in medicinal chemistry is a testament to the power of bioisosteric replacement and serendipitous discovery. As structural analogs of purines, these fused heterocyclic systems were initially investigated for their potential to modulate biological pathways that involve purinergic signaling.[1] This structural mimicry allows them to interact with the ATP-binding pockets of various enzymes, a feature that would later be exploited with remarkable success.[2]
The initial forays into the biological activities of pyrazolo[3,4-d]pyrimidines revealed a broad spectrum of pharmacological potential, including antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3] However, it was their emergence as potent enzyme inhibitors that truly solidified their importance in drug discovery.
A pivotal moment in the history of this scaffold was the discovery of the first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2. These compounds were identified as potent inhibitors of the Src family of non-receptor tyrosine kinases in 1996, demonstrating the potential of this scaffold to target the burgeoning field of kinase-driven cancer therapeutics.[4] This discovery opened the floodgates for the development of a new generation of kinase inhibitors, a journey that would ultimately lead to the approval of several life-changing medicines.
Foundational Synthetic Methodologies
The therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold is intrinsically linked to the development of efficient and versatile synthetic routes. The most common and historically significant approach involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.
The Traube Purine Synthesis and its Analogs
Many classical syntheses of pyrazolo[3,4-d]pyrimidines are conceptually related to the Traube purine synthesis. This typically involves the cyclization of an appropriately substituted 5-aminopyrazole with a one-carbon synthon, such as formic acid or formamide.
A Representative Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the synthesis of a foundational pyrazolo[3,4-d]pyrimidine core, which can be further elaborated to generate a diverse library of derivatives. The synthesis proceeds in two main steps starting from commercially available reagents.
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Reactants: 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine.
-
Procedure: A solution of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol is refluxed for 2 hours. Upon cooling, the product precipitates and can be collected by filtration.[4]
-
Rationale: This step constructs the initial pyrazole ring with the necessary amine and nitrile functionalities poised for the subsequent pyrimidine ring formation.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Reactants: 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) and formic acid (30 mL).[4]
-
Procedure:
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours.[4]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.[4]
-
-
Yield: 83%[4]
-
Causality: Refluxing in formic acid provides the single carbon atom required to close the pyrimidine ring, leading to the formation of the fused bicyclic system. The nitrile group is hydrolyzed and participates in the cyclization.
This foundational synthetic route has been adapted and modified over the years, with the introduction of microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields.[5]
Landmark Drugs: From Concept to Clinic
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is best illustrated by the diverse range of blockbuster drugs that have been developed from this core.
Allopurinol: A Paradigm Shift in Gout Therapy
-
Discovery: First synthesized in the 1950s, Allopurinol was initially investigated as an anti-cancer agent. Its ability to inhibit xanthine oxidase and subsequently reduce uric acid levels was a landmark discovery that revolutionized the treatment of gout.[6]
-
Mechanism of Action: Allopurinol is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[7] This enzyme is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[8] Allopurinol is metabolized to its active metabolite, oxypurinol, which is also a potent xanthine oxidase inhibitor with a longer half-life.[8] By blocking this key enzyme, allopurinol effectively reduces the production of uric acid in the body.[7]
Caption: Allopurinol's mechanism of action via xanthine oxidase inhibition.
Sildenafil: A Serendipitous Discovery for Erectile Dysfunction
-
Discovery: Sildenafil's journey to becoming a household name is a classic example of drug repositioning. Initially developed by Pfizer scientists in the 1980s as a potential treatment for angina, its profound effects on penile erections were an unexpected side effect observed during clinical trials.[9] This serendipitous finding led to its development and eventual FDA approval in 1998 as the first oral treatment for erectile dysfunction.[9]
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[9] cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[6][9]
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Ibrutinib: A Targeted Therapy for B-Cell Malignancies
-
Discovery: Ibrutinib was developed as a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its discovery marked a significant advancement in the treatment of B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10]
-
Mechanism of Action: BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[11] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[11] This blocks the downstream signaling cascade that is critical for the survival and proliferation of malignant B-cells, ultimately leading to apoptosis and a reduction in tumor burden.[11]
Caption: Ibrutinib's mechanism of action via irreversible BTK inhibition.
Quantitative Data Summary
| Drug | Target | Therapeutic Area | Year of First Approval |
| Allopurinol | Xanthine Oxidase | Gout | 1966 |
| Sildenafil | PDE5 | Erectile Dysfunction | 1998[9] |
| Ibrutinib | BTK | B-Cell Malignancies | 2013 |
Future Directions and Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting a diverse range of enzymes has spurred ongoing research into new therapeutic applications. Current efforts are focused on developing next-generation inhibitors with improved selectivity and resistance profiles, as well as exploring novel targets beyond the kinase family. The rich history and demonstrated clinical success of pyrazolo[3,4-d]pyrimidine-based drugs provide a strong foundation for future innovations. As our understanding of disease biology deepens and synthetic methodologies evolve, this remarkable scaffold is poised to deliver the next wave of transformative medicines.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. 2022-05-17. Available from: [Link]
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][9][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available from: [Link]
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available from: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. 2024-01-09. Available from: [Link]
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Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. 2024-05-05. Available from: [Link]
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Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Request PDF. 2025-08-06. Available from: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. 2022-12. Available from: [Link]
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Methodological & Application
experimental protocol for using 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
An Application Guide for the Investigation of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in Preclinical Research
Abstract: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. As an analog of purine, this heterocyclic system is central to the design of numerous therapeutic agents, particularly kinase inhibitors. This document provides a comprehensive experimental framework for the initial characterization and application of This compound , a specific derivative of this class. While direct literature on this exact compound is sparse, this guide synthesizes established methodologies from closely related analogs to propose a robust, scientifically-grounded protocol for its investigation. The protocols herein are designed for researchers in oncology, cell biology, and drug discovery, providing a detailed roadmap from basic handling to cell-based functional assays.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is structurally analogous to adenine, allowing it to function as a potent hinge-binding motif for various protein kinases. Derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative, anti-inflammatory, and antiviral properties.[1][2][3] Notably, this scaffold is the basis for several approved drugs and clinical candidates, including Ibrutinib (a Bruton's tyrosine kinase inhibitor) and other inhibitors targeting kinases such as EGFR and Src.[4][5][6]
The subject of this guide, this compound, possesses key structural features for investigation:
-
A pyrazolo[3,4-d]pyrimidine core: Suggests potential as an ATP-competitive inhibitor.
-
A 4-chloro group: Provides a reactive site for further chemical modification or may contribute to binding interactions.
-
A 6-amino group: A critical feature for forming hydrogen bonds within an ATP-binding pocket, mimicking the N6 amine of adenine.
-
A 1-methyl group: Influences solubility and metabolic stability and can fill a hydrophobic pocket in the target protein.
Given these features, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases, leading to antiproliferative effects in cancer cell lines. This guide outlines the necessary protocols to test this hypothesis.
Compound Properties, Safety, and Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount. The data below is compiled from information on the specified compound and its close structural analogs.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₅ | [7] |
| Molecular Weight | 183.60 g/mol | [7] |
| CAS Number | 100644-66-4 | [7] |
| Appearance | Solid (predicted) | - |
| Melting Point | >210°C (for analog) | [8] |
| Solubility | Expected to be soluble in DMSO. | General Knowledge |
| Storage | Store at -20°C, sealed, away from moisture and light. | [8] |
Safety and Handling Precautions
Based on safety data sheets for structurally similar pyrazolopyrimidines, this compound should be handled with care.[9][10][11]
| Precaution Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. | To prevent skin and eye contact. Analogs are classified as harmful upon skin contact.[10][11] |
| Handling | Handle in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | To prevent inhalation and ingestion. Analogs are toxic if swallowed and harmful if inhaled.[10][11] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | To mitigate potential irritation or damage. |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | To remove the compound and prevent absorption. |
| First Aid (Ingestion) | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth. | Analogs are acutely toxic if swallowed.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | To prevent environmental contamination. |
Proposed Mechanism of Action: Kinase Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[13] They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. This action blocks downstream signaling pathways that are often hyperactivated in cancer and other diseases.
Figure 2: Step-by-step experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete growth medium from your stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound dilutions (or vehicle control) to the wells.
-
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well (including controls and blanks).
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Protocol 3: Western Blot for Target Phosphorylation
Rationale: If the compound shows potent antiproliferative activity and is hypothesized to be a kinase inhibitor (e.g., of EGFR), this assay can provide mechanistic evidence. A reduction in the phosphorylation of the target kinase or its direct substrate in compound-treated cells would support an inhibitory mechanism of action.
Materials:
-
Cancer cell line known to have active signaling for the kinase of interest (e.g., A-431 cells for EGFR)[4].
-
6-well plates.
-
Compound stock solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at relevant concentrations (e.g., 1x and 5x the IC₅₀ value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the total protein band and then to the loading control.
-
Compare the normalized phospho-protein levels in the compound-treated samples to the vehicle-treated control to determine if the compound inhibits target phosphorylation.
Conclusion and Future Directions
This application note provides a foundational strategy for the preclinical evaluation of this compound. The proposed experiments will establish its basic safety and handling profile, determine its antiproliferative activity, and offer initial insights into its mechanism of action.
Positive results from these assays would warrant further investigation, including:
-
Broad Kinase Profiling: Screening the compound against a panel of kinases to determine its selectivity.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase. * Apoptosis Assays: Employing methods like Annexin V staining to see if the observed cytotoxicity is due to the induction of programmed cell death. * In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer. [5] By following this structured approach, researchers can efficiently and rigorously characterize this novel pyrazolo[3,4-d]pyrimidine derivative and evaluate its potential as a lead compound for drug development.
References
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G. A. M. Aly, H. M. F. Madkour, "6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," ProQuest, 2021. [Link]
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A. V. G. Aly, H. M. F. Madkour, "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine," MDPI, 2018. [Link]
-
Hangzhou Zihua Technology Co., Ltd., "GHS 11 (Rev.11) SDS: 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine," XiXisys. [Link]
-
A. V. G. Aly, H. M. F. Madkour, "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine," ResearchGate, 2018. [Link]
-
S. Schenone et al., "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation," European Journal of Medicinal Chemistry, 2004. [Link]
-
A. Davoodnia et al., "Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines," Asian Journal of Chemistry, 2012. [Link]
-
Chemical Label, "4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine," Chemical Safety. [Link]
-
S. K. Singh et al., "Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition," RSC Medicinal Chemistry, 2024. [Link]
-
R. A. El-Sayed et al., "Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors," Scientific Reports, 2022. [Link]
-
A. A. Al-Dhfyan et al., "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," RSC Advances, 2024. [Link]
-
E. M. El-Mekabaty et al., "Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines," Molecules, 2022. [Link]
-
S. A. H. El-Sayed et al., "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors," RSC Advances, 2024. [Link]
-
A. R. de la Rocha et al., "The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle," MDPI, 2022. [Link]
-
S. S. Mansour et al., "Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts," ResearchGate, 2017. [Link]
-
A. A. Al-Dhfyan et al., "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents," Bioorganic & Medicinal Chemistry, 2022. [Link]
-
G. A. M. Aly, H. M. F. Madkour, "6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," MDPI, 2021. [Link]
-
S. Schenone et al., "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor," International Journal of Molecular Sciences, 2023. [Link]
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Application Notes and Protocols for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in Research
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a substituted pyrazolopyrimidine that has emerged as a significant building block in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold," owing to its structural resemblance to adenine, a fundamental component of ATP. This mimicry allows derivatives to function as competitive inhibitors of ATP-binding sites in various enzymes, most notably protein kinases.[1] The strategic placement of a chloro group at the 4-position provides a reactive handle for nucleophilic aromatic substitution, enabling the facile introduction of diverse functionalities to explore structure-activity relationships (SAR). The 6-amino group and the N1-methyl group further influence the molecule's electronic properties and steric profile, contributing to its utility in generating libraries of potential therapeutic agents.
This document provides a comprehensive guide for researchers, outlining the key characteristics, synthesis, and application of this compound as a research chemical, with a particular focus on its role in the development of novel kinase inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use and for the reproducibility of experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₅ | Sigma-Aldrich |
| Molecular Weight | 183.60 g/mol | Sigma-Aldrich |
| Appearance | Off-white to pale yellow solid | Generic |
| Solubility | Soluble in DMSO and DMF; limited solubility in alcohols and chlorinated solvents. | Inferred from related compounds |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability. |
Synthesis Protocol
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine
This step involves the cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide. This is a common method for constructing the pyrimidine ring onto a pyrazole core.
-
Materials:
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formamide (excess, as solvent and reactant)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
Add an excess of formamide (approximately 10-20 equivalents).
-
Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine.
-
Step 2: Synthesis of this compound
This step involves a selective chlorination of the 4-amino group. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Materials:
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, as solvent and reactant)
-
-
Procedure:
-
In a fume hood, carefully add 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine to a round-bottom flask.
-
Slowly add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents) at 0 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of this compound and data from closely related compounds.[2]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.2 ppm (s, 1H, pyrazole C-H)
-
δ ~7.0-7.5 ppm (br s, 2H, -NH₂)
-
δ ~3.9 ppm (s, 3H, N-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~158 ppm (C4-Cl)
-
δ ~157 ppm (C6-NH₂)
-
δ ~155 ppm (C7a)
-
δ ~135 ppm (C3)
-
δ ~100 ppm (C3a)
-
δ ~35 ppm (N-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z = 184.04 [M+H]⁺
-
Application in Kinase Inhibitor Synthesis: A Protocol for Nucleophilic Aromatic Substitution
The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAᵣ) with various nucleophiles, most commonly amines. This allows for the introduction of a wide range of substituents to probe the binding pocket of the target kinase.
General Protocol for Reaction with Anilines:
This protocol describes a typical procedure for the coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Caption: Workflow for nucleophilic aromatic substitution.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Solvent (e.g., n-butanol, isopropanol, or DMF)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate) (2.0 - 3.0 eq)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen aniline.
-
Add the solvent (e.g., n-butanol) to dissolve or suspend the reactants.
-
Add the base (e.g., DIPEA). The base acts as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 100-120 °C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.
-
Exemplary Application: Synthesis of a DDR1 Kinase Inhibitor Precursor
Derivatives of 4-amino-1H-pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression.[3] The title compound is an excellent starting material for generating analogs of these inhibitors. For instance, reaction with 3-ethynylaniline would yield a precursor that could be further elaborated via Sonogashira coupling to introduce additional diversity.
Hypothetical Kinase Inhibitor Synthesis:
Caption: Synthesis of a key intermediate for DDR1 inhibitors.
Conclusion
This compound is a valuable and versatile research chemical for the synthesis of novel bioactive molecules, particularly kinase inhibitors. Its pyrazolopyrimidine core effectively mimics the adenine scaffold of ATP, while the reactive chloro group at the 4-position allows for extensive chemical exploration through nucleophilic aromatic substitution. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their drug discovery and development efforts. As with all research chemicals, proper handling and safety precautions are essential.
References
-
Shavaleev, N. M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1253. Available from: [Link]
-
Li, Y., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemistry Journal, 6(2), 25-27. Available from: [Link]
-
Wang, X., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 31, 115876. Available from: [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
Hassan, G. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2260. Available from: [Link]
-
Shavaleev, N. M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1283. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(11), 104211. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Retrieved from [Link]
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application of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in kinase assays
Application Note & Protocols
Topic: Application of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its Class in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern kinase inhibitor design. Comprised of fused pyrazole and pyrimidine rings, this heterocyclic scaffold is a bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP). This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as highly effective ATP-competitive inhibitors, targeting the deeply conserved ATP-binding pocket of protein kinases.[1] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][2]
The compound This compound represents a functionalized member of this potent class of inhibitors. The strategic placement of its chloro, methyl, and amine groups provides chemical handles for further modification and allows for specific interactions within the kinase active site, influencing both potency and selectivity. This document provides a comprehensive guide to utilizing compounds from this class in standard biochemical and cell-based kinase assays, explaining the principles behind the protocols and enabling researchers to robustly characterize their inhibitory activity.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase activity is through direct competition with ATP. The scaffold mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[3] This binding event physically occludes ATP from entering the active site, thereby preventing the transfer of the γ-phosphate group to the kinase's substrate protein and inhibiting downstream signaling.[2] The specific substituents on the pyrazolo[3,4-d]pyrimidine ring system are crucial for determining the inhibitor's affinity and selectivity for different kinases by forming additional interactions with adjacent hydrophobic pockets and solvent-exposed regions.
Figure 1: ATP-Competitive Inhibition Mechanism. Pyrazolo[3,4-d]pyrimidine inhibitors compete with endogenous ATP for binding to the kinase active site, preventing substrate phosphorylation.
Part 1: Biochemical Potency and Selectivity Profiling
The first critical step in characterizing a novel kinase inhibitor is to determine its potency (typically as an IC50 value) against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of an IC50 value for a test compound against a target kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. A potent inhibitor will result in low ADP production and thus a low luminescent signal.
Materials:
-
Purified active kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test Compound (e.g., this compound)
-
ATP solution
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Workflow:
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). This will create a stock plate for screening.
-
Assay Plating:
-
Add 2.5 µL of kinase buffer to all wells of a 384-well plate.
-
Transfer a small volume (e.g., 25 nL) of the serially diluted compound from the stock plate to the assay plate.
-
Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
-
Kinase Addition: Add 2.5 µL of a 2X kinase solution (containing the appropriate concentration of purified enzyme in kinase buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 5 µL of a 2X ATP/Substrate solution (containing the appropriate concentrations of both in kinase buffer) to each well to start the reaction. The final ATP concentration should ideally be at or near its Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The duration may need optimization based on the kinase's activity.
-
Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well.
-
Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Presentation:
The raw luminescence data should be normalized using the 100% activity (DMSO) and background (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. It is best practice to screen the compound against a panel of kinases to assess its selectivity profile.
Table 1: Sample Inhibitor Selectivity Profile
| Kinase Target | IC50 (nM) | Kinase Family |
| Target Kinase A | 15 | Tyrosine Kinase |
| Off-Target Kinase B | 2,500 | Tyrosine Kinase |
| Off-Target Kinase C | >10,000 | Ser/Thr Kinase |
| Off-Target Kinase D | 850 | Ser/Thr Kinase |
Part 2: Cellular Activity and Mechanism Validation
Demonstrating that an inhibitor is active in a cellular context is a crucial validation step. This confirms the compound can cross the cell membrane and engage its target in a complex biological environment. A Western blot assay to measure the phosphorylation of a known downstream substrate of the target kinase is a standard method for this purpose.
Protocol 2: Cell-Based Target Engagement (Western Blot)
This protocol assesses the ability of the inhibitor to block a specific signaling pathway in cultured cells.
Principle: Cells are treated with the inhibitor before being stimulated with a growth factor or other agonist that activates the target kinase. The cells are then lysed, and the proteins are separated by gel electrophoresis. Antibodies specific to the phosphorylated form of a downstream substrate are used to probe the blot, allowing for a quantitative measure of pathway inhibition.
Materials:
-
Cancer cell line known to rely on the target kinase pathway (e.g., a cell line with an activating mutation in an upstream receptor).
-
Cell culture medium, FBS, and supplements.
-
Test Compound.
-
Stimulating agent (e.g., EGF, HGF).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 16-24 hours. This reduces basal signaling activity.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulating agent (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes) to activate the signaling pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and image the blot using a chemiluminescence imager.
-
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK).
Figure 3: A Representative Kinase Signaling Pathway. The inhibitor blocks the kinase, preventing the phosphorylation of downstream substrates like ERK, which can be measured by Western blot.
Data Interpretation: A successful inhibitor will show a dose-dependent decrease in the signal from the phospho-specific antibody, while the signal from the total protein antibody should remain constant across all lanes. This demonstrates specific inhibition of the kinase's activity within the cell.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold, as represented by compounds like this compound, is a validated and versatile starting point for the development of potent and selective kinase inhibitors. The protocols detailed in this guide provide a robust framework for the initial characterization of such compounds. By systematically assessing biochemical potency, determining selectivity across the kinome, and validating on-target activity in a cellular context, researchers can confidently advance promising candidates through the drug discovery pipeline.
References
- GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier.
- Gkolfinopoulos, S., et al. (2024). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central.
- Tanimura, K., et al. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. PubMed Central.
- Singh, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- VJOncology. (2025). Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors.
- Patsnap Synapse. (2024). What are KRAS G12C inhibitors and how do they work?.
- PubChem. Adagrasib. National Institutes of Health.
- RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Royal Society of Chemistry.
- Anticancer Agents in Medicinal Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Molecules. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central.
- Pal, K., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Selleck Chemicals. Adagrasib (MRTX849) KRAS G12C Inhibitor.
- Selleck Chemicals. Sotorasib (AMG510) KRAS G12C Inhibitor.
- ResearchGate. Chemical structure of sotorasib (AMG 510).
- Chemgood. AMG-510 (Sotorasib).
- InvivoChem. Sotorasib (AMG-510) | KRAS G12C inhibitor.
- PubChem. Sotorasib. National Institutes of Health.
- ACS Publications. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters.
- MedKoo Biosciences. Adagrasib | MRTX849 | CAS#2326521-71-3 | KRAS G12C inhibitor.
- Chemgood. MRTX-849 (Adagrasib).
- ProQuest. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- MDPI. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- ResearchGate. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Asian Journal of Chemistry. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
- Bioorganic & Medicinal Chemistry. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health.
- Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central.
- MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- Bioorganic & Medicinal Chemistry. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central.
- Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry.
- Molecules. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.
- Chem-Impex. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
- International Journal of Molecular Sciences. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health.
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- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
An In-Depth Guide to the In Vitro Application of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
The pyrazolo[3,4-d]pyrimidine core structure is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to the ATP-binding pocket of a wide array of protein kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural similarity of pyrazolo[3,4-d]pyrimidines to endogenous purines like adenine allows them to function as competitive inhibitors, blocking downstream signaling pathways that drive cell proliferation and survival.[2][3]
This application note provides a comprehensive guide for researchers on the effective use of This compound in a cell culture setting. We will delve into its mechanism of action, provide detailed protocols for its preparation and application in key cellular assays, and offer insights into data interpretation. This document is intended to equip researchers in oncology, cell biology, and drug discovery with the foundational knowledge to explore the therapeutic potential of this compound class.
Compound Profile and Handling
Proper handling and preparation of this compound are paramount for reproducible and accurate experimental outcomes.
| Property | Data | Source(s) |
| Synonym(s) | 4-chloro-1-methyl-pyrazolo[3,4-d]pyrimidin-6-amine | [4] |
| CAS Number | 100644-66-4 | [4] |
| Molecular Formula | C₆H₆ClN₅ | |
| Molecular Weight | 183.60 g/mol | |
| Appearance | Solid, yellow powder | [5] |
| Storage Conditions | Store at -20°C, sealed, away from moisture and light. | [5][6] |
| Purity | Typically ≥95% | [6][7] |
Safety and Handling Precautions
Based on safety data for structurally related compounds, this compound should be handled with care.
-
Hazard Statements: May be harmful if swallowed and can cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid compound or its solutions.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: Preparation of Stock Solutions
The low aqueous solubility of pyrazolo[3,4-d]pyrimidines necessitates the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent for cell culture applications.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Example for 1 mL of a 10 mM stock:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 183.60 g/mol = 1.836 mg
-
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of the solid compound.
-
Dissolution: Transfer the powder to a sterile vial. Add the desired volume of sterile DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light. A properly stored DMSO stock should be stable for several months.
Causality Note: Aliquoting is crucial because repeated freeze-thaw cycles can lead to compound precipitation and degradation, introducing significant variability into experiments.
Mechanism of Action: Targeting Kinase-Driven Signaling
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are well-documented as ATP-competitive kinase inhibitors.[1][3] They achieve their biological effect by occupying the ATP-binding cleft of a target kinase, thereby preventing the phosphorylation of downstream substrate proteins. This action effectively halts the propagation of signals that promote cell growth, survival, and proliferation. Key kinase families targeted by this scaffold include Src Family Kinases (SFKs), Bruton's tyrosine kinase (BTK), and others involved in oncogenic signaling.[1][3][12] The resulting cellular phenotypes often include cell cycle arrest and the induction of apoptosis.[3]
Caption: Workflow for a cell viability assay.
Protocol 2: Cell Viability Assay (Resazurin Method)
Materials:
-
Target cancer cell line(s) and appropriate complete culture medium
-
96-well clear-bottom, black-walled plates (for fluorescence)
-
Compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Include wells for "cells + vehicle" and "medium only" controls.
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Dilution: Prepare serial dilutions of the compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Remember to create a vehicle control (medium with the same final percentage of DMSO as the highest compound concentration, typically ≤0.5%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution or vehicle control.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent and may need optimization based on the cell line's doubling time. [3]6. Reagent Addition: Add 10 µL of the resazurin solution to each well.
-
Signal Development: Incubate for 2-4 hours, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Measurement: Read the fluorescence on a plate reader.
-
Analysis:
-
Subtract the "medium only" background from all readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Trustworthiness Note: Including a vehicle control is non-negotiable. It validates that any observed cytotoxicity is due to the compound itself and not the DMSO solvent.
Application 2: Assessment of Apoptosis Induction
To determine if the observed loss of viability is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay is the gold standard.
Protocol 3: Apoptosis Assay by Flow Cytometry
Materials:
-
Target cell line(s)
-
6-well plates
-
Compound stock solution
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (or similar, with different fluorophores)
-
Binding Buffer (typically provided with the kit)
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the medium.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add Annexin V-FITC (e.g., 5 µL) and PI (e.g., 5 µL) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to membrane rupture)
A significant increase in the Annexin V positive populations in compound-treated samples compared to the vehicle control confirms the induction of apoptosis. [3]
References
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH). (2023-07-04). [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health (NIH). [Link]
-
A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. National Institutes of Health (NIH). [Link]
-
Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed. [Link]
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]
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- 3. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 100644-66-4 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 23000-43-3 [sigmaaldrich.com]
- 7. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 100644-65-3 [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a key heterocyclic intermediate in pharmaceutical research.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[2][3] Therefore, rigorous and unambiguous characterization of its derivatives is critical for ensuring quality, reproducibility, and compliance in drug discovery and development. This guide outlines an integrated analytical workflow, detailing the principles, step-by-step protocols, and data interpretation for chromatographic and spectroscopic techniques, including HPLC, LC-MS, NMR, FTIR, and X-ray crystallography.
Introduction: The Importance of a Multi-Technique Approach
This compound is a substituted purine isostere, a class of compounds known for its diverse biological activities.[4] Its structural integrity, purity, and identity must be unequivocally established before its use in further synthesis or biological screening. A single analytical technique is insufficient for complete characterization. Instead, an orthogonal, multi-technique approach is required, where each method provides a unique and complementary piece of structural information. This application note details a validated workflow that combines separation science with spectroscopic elucidation to build a complete analytical profile of the target molecule.
Figure 1: Integrated workflow for the synthesis and characterization of a pharmaceutical intermediate.
Chromatographic Analysis: Purity and Identity Confirmation
Chromatographic methods are fundamental for separating the target compound from impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: HPLC with UV detection is the industry standard for determining the purity of small organic molecules. A reversed-phase C18 column is selected as the stationary phase due to the moderate polarity of the pyrazolopyrimidine core. A gradient elution method, moving from a highly aqueous mobile phase to a more organic one, is employed. This is crucial for ensuring that impurities with a wide range of polarities are effectively separated and eluted from the column, providing a more accurate purity assessment than an isocratic method.
Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 5 µL Detection UV at 254 nm | Gradient | 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Expertise & Rationale: LC-MS hyphenates the separation power of HPLC with the detection specificity of mass spectrometry.[5] This technique provides two orthogonal data points for identification: retention time and mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the chosen method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, directly confirming the molecular weight of the analyte with minimal fragmentation.[6]
Protocol: LC-MS Analysis
-
LC System: Use the same HPLC conditions as described in Section 2.1. The outflow from the column is directed into the mass spectrometer source.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer is suitable.
-
MS Parameters (Example):
Parameter Value Ionization Mode ESI Positive (+) Mass Range m/z 100 - 500 Capillary Voltage 3.2 kV Drying Gas Temp. 250 °C | Drying Gas Flow | 11 L/min |
-
Data Analysis: Correlate the HPLC peak with its corresponding mass spectrum. For this compound (C₆H₆ClN₅, MW = 199.60), the expected [M+H]⁺ ion is m/z 200.6. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 200.6 and 202.6, providing further structural confirmation.
Spectroscopic Analysis: Unambiguous Structural Elucidation
Spectroscopic techniques probe the molecular structure at the atomic level, providing definitive evidence of chemical connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. DMSO-d₆ is an excellent solvent choice as it readily dissolves the compound and its high polarity allows for the observation of exchangeable N-H protons from the amine group. The predicted chemical shifts are based on published data for structurally similar pyrazolo[3,4-d]pyrimidines.[7][8][9]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.[10]
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Expected Spectral Data:
Atom Position/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes N1-CH₃ ~3.9 - 4.1 ~34.0 Singlet (s) C3-H ~8.0 - 8.2 ~134.5 Singlet (s) C6-NH₂ ~7.0 - 7.5 - Broad Singlet (br s), exchangeable with D₂O C3a - ~104.0 Quaternary Carbon C4-Cl - ~151.0 Quaternary Carbon C6-NH₂ - ~157.0 Quaternary Carbon | C7a | - | ~155.0 | Quaternary Carbon |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: While standard LC-MS confirms nominal mass, HRMS provides a highly accurate mass measurement (typically to <5 ppm). This precision allows for the determination of the elemental formula, a critical piece of data for confirming the identity of a new or reference compound. It serves as a powerful validation tool, distinguishing the target compound from isomers or compounds with the same nominal mass.[7]
Protocol: HRMS Analysis
-
Method: Direct infusion or LC-TOF MS.
-
Analysis: The measured m/z of the [M+H]⁺ ion is compared to the calculated theoretical mass.
-
Formula: C₆H₇ClN₅ (for [M+H]⁺)
-
Calculated Mass: 200.0384
-
Expected Result: The instrument should measure a mass within ±0.001 Da of the calculated value.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11] For the target compound, key vibrations include the N-H stretches of the primary amine, C-H stretches of the methyl and aromatic groups, C=N and C=C stretches within the fused ring system, and the C-Cl stretch.[12][13]
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Intensity Assignment 3400 - 3200 Medium, Broad N-H stretching (primary amine) 3100 - 3000 Medium Aromatic C-H stretching 2950 - 2850 Weak Aliphatic C-H stretching (methyl) 1650 - 1550 Strong C=N and C=C ring stretching 1640 - 1580 Medium N-H scissoring (bending) | 800 - 600 | Medium-Strong | C-Cl stretching |
Figure 2: A plausible mass spectrometry fragmentation pathway for the target molecule.
Solid-State Characterization: X-ray Crystallography
Expertise & Rationale: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[14] While it requires a high-quality single crystal, the resulting data is considered the "gold standard" for structural proof. For pyrazolo[3,4-d]pyrimidine derivatives, X-ray analysis can confirm the planar nature of the fused ring system and detail intermolecular interactions, such as hydrogen bonding, in the solid state.[2][8]
Protocol: X-ray Crystallography (Conceptual)
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a selected crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution & Refinement: The diffraction pattern is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. The workflow presented here, beginning with chromatographic separation for purity assessment (HPLC) and identity confirmation (LC-MS), followed by detailed spectroscopic elucidation of the molecular structure (NMR, HRMS, FTIR), and culminating in solid-state analysis (X-ray crystallography), provides a robust and reliable strategy. This rigorous approach ensures the quality and integrity of this valuable building block, enabling its confident use in pharmaceutical research and development.
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Guda, M. R., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [Link]
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Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]
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Rojas-Rojas, C., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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Radi, M., et al. (2015). Combining X-ray crystallography and molecular modeling toward the optimization of pyrazolo[3,4-d]pyrimidines as potent c-Src inhibitors active in vivo against neuroblastoma. Journal of Medicinal Chemistry. Available at: [Link]
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Guda, M. R., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
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Al-Ostath, R. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
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Zahler, S., et al. (2019). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Frontiers in Chemistry. Available at: [Link]
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Al-Omair, M. A., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
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Guda, M. R., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. Available at: [Link]
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Guda, M. R., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advancement & Research. Available at: [Link]
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Jain, R., & Gupta, A. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Chemical Society. Available at: [Link]
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Fayed, B. E. A., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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S. M. R., et al. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. ResearchGate. Available at: [Link]
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Chemi, G., et al. (2021). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]
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Shawali, A. S., et al. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]
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Scherer, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
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Application Notes and Protocols for the Characterization of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and practice.[1][2] This document provides a comprehensive guide for the initial characterization of a novel derivative, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, as a potential inhibitor of a key oncogenic signaling pathway. While the specific targets of this compound are yet to be fully elucidated, this guide will use the PI3K/Akt/mTOR pathway as a representative model for investigation, given its frequent dysregulation in cancer and the established precedent for pyrazolo[3,4-d]pyrimidines as kinase inhibitors. The protocols herein describe a logical, field-proven workflow for assessing the compound's biochemical potency, its effects on cell viability, and its ability to modulate the chosen signaling cascade within a cellular context.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and the PI3K/Akt/mTOR Pathway
The 1H-pyrazolo[3,4-d]pyrimidine core is an analog of adenine, a fundamental component of ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of a wide range of protein kinases, leading to the inhibition of their catalytic activity.[1] Numerous derivatives have been developed as inhibitors of Src, Bruton's tyrosine kinase (BTK), and Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), demonstrating the versatility of this chemical framework.[2][3][4] this compound is a member of this class, and its potential as a signaling pathway inhibitor warrants thorough investigation.[5]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mTORC1 complex, which in turn promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-BP1.
This application note outlines a series of experiments to hypothetically evaluate this compound as an inhibitor of the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The following protocols are designed to be a starting point for the characterization of this compound. Optimization may be necessary for specific cell lines or kinase assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of the compound on the activity of purified kinases. A luminescence-based assay that quantifies ADP production is a common and robust method.[6]
Principle: The amount of ADP produced in a kinase reaction is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinases (e.g., PI3K, Akt, mTOR)
-
Kinase-specific substrates
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Hypothetical Data Summary:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| PI3Kα | 50 | 15 |
| Akt1 | 250 | 20 |
| mTOR | 150 | 10 |
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10][11]
Materials:
-
Cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway, providing direct evidence of target engagement in a cellular context.[12][13]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.[14]
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein amounts and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.[12]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. Successful execution of these experiments will reveal the compound's in vitro potency against key kinases, its impact on cancer cell proliferation, and its ability to modulate the target pathway within a cellular environment. Positive results would warrant further investigation, including broader kinase profiling to assess selectivity, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in xenograft models.[4] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold suggests that this compound could be a valuable lead compound for the development of novel targeted therapies.
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Unlocking the Therapeutic Potential of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Guide to In Vitro and In Vivo Evaluation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Given the well-established role of the pyrazolo[3,4-d]pyrimidine scaffold as a "privileged" structure in kinase inhibitor discovery, this guide will focus on a logical, stepwise approach to characterizing its potential as an anticancer agent. While specific data for this exact molecule is emerging, the protocols and strategies outlined herein are based on extensive research into closely related analogues and represent the current best practices in the field.
Scientific Rationale: The Pyrazolo[3,4-d]pyrimidine Core as a Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a key component of adenosine triphosphate (ATP). This structural mimicry allows compounds bearing this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibitory activity against several oncogenic kinases, including Src, Bruton's tyrosine kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR), leading to the development of clinically approved drugs.
Therefore, it is hypothesized that this compound (hereinafter referred to as Compound X) possesses kinase inhibitory and anticancer properties. The following sections provide a detailed roadmap for the systematic in vitro and in vivo evaluation of this hypothesis.
Part 1: In Vitro Characterization of Biological Activity
The initial phase of evaluation focuses on characterizing the biochemical and cellular effects of Compound X. This involves a tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic studies.
Preliminary Cytotoxicity Screening
The first step is to determine the concentration range over which Compound X exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines.
Protocol: Cell Viability Assessment using MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon, and hematological malignancies)
-
Complete cell culture medium
-
96-well plates
-
Compound X stock solution (e.g., in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each cell line.
| Cell Line | IC50 (µM) of Compound X |
| Breast Cancer (e.g., MCF-7) | Hypothetical Value |
| Lung Cancer (e.g., A549) | Hypothetical Value |
| Colon Cancer (e.g., HCT116) | Hypothetical Value |
| Leukemia (e.g., K562) | Hypothetical Value |
| This table should be populated with experimental data. |
Mechanistic Cellular Assays
Based on the IC50 values obtained, further assays should be conducted to elucidate the mechanism of cell death and the effect on cell cycle progression.
Protocol: Apoptosis Analysis by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.
Materials:
-
Cancer cells treated with Compound X (at concentrations around the IC50 value)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Compound X for a predetermined time. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with Compound X
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the treated cells, then fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Target Identification and Validation
Given the pyrazolo[3,4-d]pyrimidine core, it is crucial to investigate the effect of Compound X on the activity of key oncogenic kinases.
Protocol: In Vitro Kinase Inhibition Assays
These assays measure the ability of Compound X to inhibit the activity of purified kinases. Commercially available kits, such as those based on FRET, luminescence, or radioactivity, can be used.
Example Targets: Src, BTK, EGFR, VEGFR-2
General Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate, and varying concentrations of Compound X in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature to allow for substrate phosphorylation.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal.
-
Measurement: Measure the luminescence, which is proportional to the kinase activity.
-
IC50 Determination: Calculate the IC50 value of Compound X for each kinase.
| Kinase Target | IC50 (nM) of Compound X |
| Src | Hypothetical Value |
| BTK | Hypothetical Value |
| EGFR | Hypothetical Value |
| VEGFR-2 | Hypothetical Value |
| This table should be populated with experimental data. |
Protocol: Western Blot Analysis of Kinase Phosphorylation
This technique is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Cancer cells treated with Compound X
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase, e.g., p-Src, Src, p-BTK, BTK, p-EGFR, EGFR)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Western blotting equipment
Procedure:
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against the phosphorylated kinase.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total form of the kinase to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total kinase.
Part 2: In Vivo Evaluation
Following promising in vitro results, the focus shifts to evaluating the efficacy, pharmacokinetics, and preliminary safety of Compound X in animal models.
Formulation and Pharmacokinetic Studies
An appropriate formulation must be developed to ensure the bioavailability of Compound X for in vivo administration. Due to the often poor water solubility of pyrazolo[3,4-d]pyrimidine derivatives, formulation studies are critical.[1]
Protocol: Murine Pharmacokinetic (PK) Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in mice.
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or BALB/c).
-
Dosing: Administer a single dose of the formulated Compound X via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of Compound X using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters, including maximum concentration (Cmax), time to Cmax (Tmax), half-life (t1/2), and area under the curve (AUC).
In Vivo Efficacy Assessment
The anticancer activity of Compound X is evaluated in a relevant animal model of cancer, typically a xenograft model.
Protocol: Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice.[2]
Procedure:
-
Cell Implantation: Subcutaneously implant a suitable human cancer cell line (one that was sensitive to Compound X in vitro) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the formulated Compound X or vehicle control according to a predetermined dosing schedule based on the PK data.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
-
Efficacy Evaluation: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.
Preliminary Toxicity Assessment
A preliminary assessment of the safety profile of Compound X is essential.
Protocol: Acute Oral Toxicity Study (OECD Guideline 425)
This study provides an initial estimate of the acute toxicity of Compound X after a single oral dose.[3][4]
Procedure:
-
Animal Model: Typically uses a single sex of rodents (usually female rats).
-
Dose Progression: Animals are dosed one at a time. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previous animal.
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.
-
LD50 Estimation: The data is used to estimate the median lethal dose (LD50).
Visualizations
Signaling Pathway and Inhibition
Caption: Proposed mechanism of action for Compound X as a kinase inhibitor.
Experimental Workflow
Caption: Stepwise workflow for the preclinical evaluation of Compound X.
References
Sources
- 1. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 4. researchgate.net [researchgate.net]
synthetic route for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine from pyrazole precursors
An Application Note for the Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Abstract
This application note provides a detailed, multi-step synthetic protocol for the preparation of this compound, a key heterocyclic scaffold of interest to medicinal chemists and drug development professionals. The proposed route begins with commercially available pyrazole precursors and proceeds through key intermediates including a pyrazolo[3,4-d]pyrimidine-4,6-dione and its subsequent dichlorinated analog. Special emphasis is placed on the critical final step: the regioselective amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This document explains the causality behind experimental choices, provides step-by-step protocols, and addresses the chemical principles governing the reactivity and selectivity of the transformations involved.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1] Derivatives have been investigated as potent inhibitors of various kinases, antivirals, and anti-cancer agents.[2][3] The target molecule, this compound, possesses distinct functional groups at the 4- and 6-positions, making it a valuable and versatile intermediate for the synthesis of compound libraries via subsequent nucleophilic substitution reactions. This guide outlines a robust, logical synthetic pathway designed for laboratory-scale preparation.
Overall Synthetic Scheme
The proposed synthesis is a four-step process commencing from the formation of a substituted aminopyrazole, followed by the construction of the pyrimidine ring, chlorination, and a final regioselective amination.
Caption: Proposed synthetic pathway for the target compound.
Section 1: Synthesis of the Pyrazolopyrimidine Dione Intermediate (2)
This section details the construction of the core heterocyclic system from acyclic precursors.
Protocol 1.1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1)
Principle: This reaction builds the substituted pyrazole ring, which serves as the foundation for the final product. The reaction of an electron-deficient alkene, ethyl (ethoxymethylene)cyanoacetate, with methylhydrazine proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.[4] Methylhydrazine is chosen specifically to install the required methyl group at the N-1 position of the pyrazole ring.
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol (5 mL per 10 mmol of substrate), add methylhydrazine (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield compound 1 as a white to off-white solid.
Protocol 1.2: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (2)
Principle: This step involves the construction of the pyrimidine ring fused to the pyrazole core. The aminopyrazole intermediate 1 is heated with urea at high temperature. The reaction proceeds through the formation of a ureide intermediate by reaction of the 5-amino group with urea, followed by an intramolecular cyclization via nucleophilic attack of the pyrazole nitrogen onto the carbonyl of the ureide, displacing the ester ethoxy group and eliminating ammonia to form the stable dione ring system.
Procedure:
-
Combine ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1) (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-190 °C using a heating mantle or sand bath. The mixture will melt and begin to evolve gas.
-
Maintain the temperature for 3-5 hours. The reaction progress can be monitored by observing the cessation of gas evolution and by TLC analysis of aliquots.
-
Allow the reaction mixture to cool to approximately 100 °C, then carefully add hot water.
-
Acidify the resulting suspension with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry in an oven at 100 °C to yield the dione 2 .
Section 2: Synthesis of the Dichloro Intermediate (3)
This intermediate is key for introducing the functionalities at the 4- and 6-positions.
Protocol 2.1: Synthesis of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (3)
Principle: The conversion of the dione (a lactam) to the dichloro derivative is achieved using phosphorus oxychloride (POCl₃). POCl₃ serves as both a chlorinating and dehydrating agent. The reaction likely proceeds via phosphorylation of the carbonyl oxygens, creating a better leaving group, followed by nucleophilic attack by chloride ions. A high-boiling tertiary amine, such as N,N-diethylaniline, is often added to catalyze the reaction and scavenge the HCl byproduct.[3][5]
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dione 2 (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Carefully add N,N-diethylaniline (0.5-1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-8 hours, until the reaction appears complete by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dichloro-intermediate 3 . Purification can be achieved by column chromatography on silica gel if necessary.
Section 3: Synthesis of this compound (4)
This final step is the most challenging due to the need for regioselective substitution.
Scientific Discussion: The Challenge of Regioselectivity
The conversion of the 4,6-dichloro intermediate 3 to the desired 4-chloro-6-amino product requires a nucleophilic aromatic substitution (SNAr) reaction. The pyrazolo[3,4-d]pyrimidine system is electron-deficient, facilitating this type of reaction. However, the two chlorine atoms at positions C4 and C6 are not electronically equivalent.
The C4 position is generally considered more electrophilic and thus more susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N5) and the pyrazole ring system. In contrast, the C6 position is primarily activated by N5 and N7. Several studies on related dichlorinated heterocycles confirm the preferential substitution at the C4 position.[6][7] Therefore, reacting compound 3 with ammonia is likely to produce a mixture of products, with the isomeric 4-amino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine potentially being the major product.
Achieving selectivity for the C6 position may require careful control of reaction conditions (e.g., temperature, solvent, concentration) or the use of a protecting group strategy, which is beyond the scope of this note. The following protocol is a general procedure that will likely yield a mixture of isomers requiring careful separation.
Proposed Protocol 3.1: Amination of the Dichloro Intermediate
Procedure:
-
Place the 4,6-dichloro intermediate 3 (1.0 eq) in a sealed pressure vessel.
-
Add a solution of aqueous ammonia (28-30%, 20-30 eq) or a saturated solution of ammonia in a solvent like isopropanol.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS to determine the ratio of starting material, desired product, and isomeric byproduct.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
The resulting residue will contain a mixture of the desired product 4 and its isomer. Isolate the desired this compound by column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol).
-
Characterization of the correct isomer is critical and should be performed using 2D NMR techniques (HSQC, HMBC) to confirm the connectivity.
Data Summary Table
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |
| 1.1 | Ethyl (ethoxymethylene)cyanoacetate | Methylhydrazine | Ethanol | 78 | 4-6 | 1 | 80-90 |
| 1.2 | Compound 1 | Urea | Neat | 180-190 | 3-5 | 2 | 75-85 |
| 2.1 | Compound 2 | POCl₃, N,N-diethylaniline | Neat | 106 | 4-8 | 3 | 65-75 |
| 3.1 | Compound 3 | Aqueous NH₃ | Water | 80-100 | 12-24 | 4 | Variable* |
*Yield is highly dependent on the success of the regioselective substitution and subsequent purification.
References
-
Gaponova, I., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1281. [Link]
-
Bardaweel, S. K., et al. (2021). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. Scientific Reports, 11(1), 1-12. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(15), 10143-10162. [Link]
-
Gaponova, I., et al. (2022). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2022(1), M1321. [Link]
-
Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
El-Sayed, M. T., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1373. [Link]
-
Gaponova, I., et al. (2022). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chemistry of Heterocyclic Compounds, 58(1), 84-87. [Link]
-
Plem, S. C., et al. (2018). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 7. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This molecule is a valuable heterocyclic building block in pharmaceutical research, particularly for the development of novel therapeutic agents targeting a range of diseases.[1] Its unique pyrazolo-pyrimidine structure offers a versatile scaffold for drug discovery.[1]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing each step of the synthesis. We will explore the causality behind experimental choices, address common challenges, and provide robust troubleshooting strategies to help you improve the yield and purity of your target compound.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and regiochemical purity. The most reliable and commonly adapted route begins with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The pathway involves the construction of the pyrimidine ring, followed by dichlorination and a critical selective amination.
Caption: Proposed synthetic pathway for the target molecule.
Section 2: Troubleshooting Guide & Yield Optimization (Q&A)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Step 1: Pyrimidine Ring Formation (Cyclization)
Question: My initial cyclization reaction to form 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is providing a low yield and seems impure. What's going wrong?
Answer: This is a critical ring-forming step, and its success hinges on temperature management and reagent choice.
-
Causality: The cyclization with reagents like urea or formamide requires high thermal energy to drive the condensation and elimination of ethanol and water/ammonia.[2] However, pyrazole and pyrimidine rings can be susceptible to thermal degradation. If the temperature is too high or held for too long, you will generate polymeric tars and decomposition byproducts, complicating purification and reducing yield.
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Use a high-boiling point solvent bath (e.g., silicone oil) for uniform heating. Aim for a specific temperature (e.g., 185-190 °C) rather than just "high heat." Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction promptly.
-
Reagent Purity: Ensure your starting pyrazole is pure. Impurities can interfere with the cyclization.
-
Work-up Procedure: The crude product often precipitates upon cooling or addition of an anti-solvent like water. Thoroughly wash the precipitate with water and then a non-polar solvent like diethyl ether or hexanes to remove unreacted starting materials and soluble impurities. The product should be a solid that can be collected by filtration.[3]
-
Step 2: Dichlorination of the Pyrimidine Ring
Question: The dichlorination step using phosphorus oxychloride (POCl₃) results in an incomplete reaction or a dark, intractable tar. How can I improve this conversion?
Answer: This is a common and challenging step. The issues almost always relate to moisture control and the reactivity of POCl₃.
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It reacts violently with water to produce phosphoric acid and HCl, which reduces its efficacy for the intended reaction. The reaction mechanism involves the conversion of the keto groups of the pyrimidin-dione into chloro-iminium intermediates, which are then converted to the aromatic chloro-substituted pyrimidine. The presence of water quenches the POCl₃ and can lead to unwanted side reactions and polymerization, resulting in the formation of tar.[2]
-
Troubleshooting & Solutions:
-
Anhydrous Conditions are Essential: Dry your glassware thoroughly in an oven before use. Ensure your pyrimidin-dione starting material is completely dry (e.g., by drying under high vacuum). Use a fresh, unopened bottle of POCl₃ if possible, or distill older POCl₃ before use.
-
Use of a Catalytic Base: Adding a catalytic amount of a tertiary amine (like N,N-diethylaniline) or dimethylformamide (DMF) can significantly accelerate the reaction. These bases activate the dione substrate, making it more susceptible to chlorination.
-
Temperature and Reaction Time: The reaction typically requires heating at reflux (approx. 106 °C) for several hours (6-18 hours). Monitor the reaction by TLC until the starting material is fully consumed.
-
Controlled Work-up: This is a critical safety and purity step. After the reaction is complete, cool the mixture and slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenches the excess POCl₃. The dichlorinated product, being organic, will precipitate out of the aqueous mixture and can be collected by filtration.
-
Step 3: Selective Mono-amination at the C6 Position
Question: My amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is not selective. I am getting a mixture of the desired 6-amino product, the 4-amino isomer, and a di-amino byproduct. How can I improve the regioselectivity for the C6 position?
Answer: This is the most nuanced step of the synthesis and the primary determinant of your final yield and purity. Selectivity is governed by a delicate balance of electronics, sterics, and reaction conditions.
-
Causality: In the 4,6-dichloro intermediate, the C4 and C6 positions are electronically distinct. The C4 position is generally more electron-deficient due to its proximity to the pyrazole ring nitrogens, making it kinetically more reactive towards nucleophiles. However, the C6 position is often the thermodynamically favored site for substitution. Therefore, controlling the reaction conditions allows you to favor one isomer over the other.
-
Troubleshooting & Solutions:
-
Low Temperature Favors C6 Selectivity: To achieve thermodynamic control and favor the C6-amino product, the reaction should be run at a controlled, lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Running the reaction at elevated temperatures will favor the formation of the kinetic C4-amino product and the di-substituted byproduct.
-
Control Amine Stoichiometry: Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents of aqueous ammonia or ammonium hydroxide). Using a large excess will dramatically increase the rate of the second substitution, leading to the di-amino byproduct.
-
Choice of Solvent: The choice of solvent can influence selectivity. A moderately polar solvent like isopropanol or THF is often a good choice.
-
Slow Addition: Add the ammonia source dropwise to the solution of the dichloro-intermediate at 0 °C. This maintains a low instantaneous concentration of the nucleophile, further suppressing the formation of the di-amino product.
-
Purification Strategy: Separating the isomers can be difficult. Column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will typically elute the less polar di-chloro starting material first, followed by the desired C6-amino product, and finally the more polar C4-amino and di-amino byproducts.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
-
A1: POCl₃ is highly corrosive and toxic. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. It reacts violently with water, so ensure your reaction setup is dry. Have a quenching station (ice bath) ready for the work-up.
-
-
Q2: How can I definitively confirm the regiochemistry of the amination step?
-
A2: While 1D ¹H NMR can give clues, the most reliable method is 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the amine protons (or the C6 proton in the precursor) and the surrounding carbon atoms, allowing for unambiguous assignment of the substitution pattern.
-
-
Q3: What are the recommended storage conditions for the chlorinated intermediates and the final product?
-
A3: Chlorinated heterocyclic compounds can be sensitive to moisture and light. Store the 4,6-dichloro intermediate and the final 4-chloro-6-amino product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (nitrogen or argon), and store at a low temperature (-20°C is recommended for long-term stability).[4]
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Combine ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) and urea (2.5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in a silicone oil bath to 185-190 °C for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Add 100 mL of water to the solidified mass and stir vigorously.
-
Filter the resulting precipitate, wash thoroughly with water, and then with diethyl ether.
-
Dry the white solid under high vacuum to yield the dione intermediate.
Protocol 2: Synthesis of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add the dione intermediate (1 equivalent) to phosphorus oxychloride (10 equivalents).
-
Add a catalytic amount of N,N-diethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (approx. 106 °C) for 12-18 hours.
-
Cool the mixture to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice.
-
Slowly and carefully add the reaction mixture to the crushed ice with vigorous stirring in a fume hood.
-
Stir for 30 minutes. The product will precipitate.
-
Filter the solid, wash with abundant cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. It can be purified further by recrystallization from ethanol if needed.
Protocol 3: Synthesis of this compound
-
Dissolve the dichloro-intermediate (1 equivalent) in isopropanol (approx. 10 mL per gram) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add aqueous ammonium hydroxide (28-30%, 1.5 equivalents) dropwise over 20 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, reduce the solvent volume under reduced pressure.
-
Add water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Section 5: Data Summary for Critical Amination Step
| Parameter | Condition | Expected Outcome on Yield & Selectivity | Rationale |
| Temperature | 0 °C to 25 °C | High C6-selectivity , moderate reaction rate. | Favors the thermodynamically more stable C6-amino product over the kinetically formed C4 isomer. |
| > 50 °C | Low C6-selectivity , increased C4-isomer and di-amino product. | Provides enough energy to overcome the activation barrier for substitution at both sites, reducing selectivity. | |
| NH₃ Equivalents | 1.2 - 1.5 eq. | Good selectivity , minimizes di-substitution. | Sufficient nucleophile for the primary reaction without driving the secondary substitution. |
| > 3.0 eq. | Poor selectivity , significant formation of di-amino byproduct. | High concentration of nucleophile increases the rate of the second substitution reaction. | |
| Addition Rate | Slow / Dropwise | Improved selectivity . | Maintains a low instantaneous concentration of the nucleophile, suppressing over-reaction. |
| Fast / Bolus | Reduced selectivity . | Creates localized high concentrations of nucleophile, promoting di-substitution. |
References
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.[Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.[Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.[Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH.[Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications.[Link]
-
A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate.[Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters.[Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.[Link]
Sources
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- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 100644-65-3 [sigmaaldrich.com]
solubility issues with 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in DMSO
A Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support guide for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reproducibility of your experiments.
Introduction: The Pyrazolopyrimidine Scaffold and the DMSO Challenge
The pyrazolo[3,4-d]pyrimidine core is a prevalent scaffold in modern drug discovery, particularly in the development of kinase inhibitors.[1] While compounds like this compound are generally soluble in DMSO, their hydrophobic and planar nature can lead to frustrating solubility challenges that may compromise experimental results.[2][3]
This guide addresses the most common issues, moving from simple fixes to more complex troubleshooting. The underlying principle is that achieving a stable, true solution is critical for accurate and reproducible downstream assays.
Troubleshooting Guide: From Powder to Solution
This section is structured to address problems as they typically appear during the solution preparation workflow.
Issue 1: My this compound powder is not dissolving in fresh, anhydrous DMSO.
This is a common first hurdle. If the compound fails to dissolve even in new, high-quality DMSO, the issue often lies with the compound's solid-state properties or the initial dissolution technique.
Q: I've added the correct volume of DMSO to my vial of powder, but particles remain even after vortexing. What's happening?
A: The problem could be related to several factors: insufficient solvation energy, compound purity, or its polymorphic form. Let's troubleshoot this systematically.
The first step is to rule out the most common and easily solvable issues before moving to more complex possibilities. This workflow prioritizes checking the solvent and preparation conditions, which are frequent sources of error.
Caption: Initial troubleshooting workflow for dissolution failure.
Protocol 1: Standard Method for Preparing a DMSO Stock Solution
This protocol is designed to maximize the chances of successful dissolution from the start.
-
Preparation: Bring the vial of this compound and a new, sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve your target stock concentration. It is often better to dissolve the entire amount of powder in the vial to avoid weighing errors.[4]
-
Addition of Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO directly to the vial containing the compound.
-
Initial Mixing: Cap the vial tightly and vortex for 30-60 seconds.
-
Energy Input (If Necessary): If the compound has not fully dissolved, proceed to the next steps.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 30-40°C for 10-15 minutes.[5] Caution: Do not exceed 40°C, as prolonged heat can degrade some compounds.
-
-
Final Check: Once the solution is clear, vortex again and allow it to cool completely to room temperature before use or storage.
Issue 2: My previously clear stock solution of this compound in DMSO is now cloudy or contains precipitate.
This is a frustrating, but solvable, problem often related to storage conditions and the hygroscopic nature of DMSO.
Q: My stock solution was perfectly clear when I made it, but after storing it in the freezer, I see crystals. Why did this happen?
A: This is almost always due to one of two reasons: water absorption by the DMSO, or the effects of freeze-thaw cycles.
-
Water Absorption: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the air.[6][7] As water content in DMSO increases, the solvent properties change, significantly decreasing the solubility of many lipophilic compounds.[8] This can cause a previously dissolved compound to precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution increases the probability of compound crystallization.[8] As the solution freezes, localized concentration gradients can form, initiating nucleation and crystal growth. When thawed, the compound may not fully redissolve, especially if it has settled into a more stable, less soluble crystalline form.
Protocol 2: Redissolving Precipitate and Best Practices for Storage
-
Confirmation: Visually inspect the vial for cloudiness or solid precipitate.
-
Re-dissolution: Bring the vial to room temperature. Apply the gentle warming and sonication steps described in Protocol 1 (steps 5a and 5b) until the solution is clear.
-
Aliquot and Store: Once the compound is back in solution, it is critical to prevent recurrence.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials (polypropylene or glass).[9] This minimizes the exposure of the main stock to air and humidity and reduces the number of freeze-thaw cycles.[8]
-
Store the aliquots in a freezer at -20°C or -80°C, preferably in a desiccated container to further protect against moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
While detailed experimental solubility data for this specific molecule is not widely published, we can infer properties from its structure and the broader class of pyrazolo[3,4-d]pyrimidines.
| Property | Inferred Value / Characteristic | Source / Rationale |
| Appearance | Likely a solid (powder) | [10][11] |
| Molecular Weight | ~183.6 g/mol (for the amine variant) | Structure-based calculation |
| Aqueous Solubility | Expected to be low | A common trait for this hydrophobic scaffold.[2][12] |
| Organic Solvent Solubility | Generally soluble in polar aprotic solvents | DMSO, DMF are common solvents for this class.[2][13] |
Q2: Why is the purity of my compound and solvent so important for solubility?
Purity is a cornerstone of reproducible science.[14][15]
-
Compound Purity: High-purity materials can sometimes have lower apparent solubility than impure ones because impurities can disrupt the crystal lattice, making it easier to dissolve.[16] However, unknown impurities introduce confounding variables into your experiment. Always use a compound with a known, high purity (e.g., >95%) and verify it if results are inconsistent.[15][17]
-
Solvent Purity: As discussed, the most critical impurity in DMSO is water.[8] Using old or improperly stored DMSO that has absorbed atmospheric moisture is a primary cause of dissolution failure.[7][18] Always use anhydrous, high-purity DMSO from a freshly opened bottle for preparing stock solutions.[9]
Q3: What does it mean that DMSO is "hygroscopic" and why is it a concern?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[6] DMSO is highly hygroscopic and is miscible with water in all ratios.[6][19] This is a major concern because the introduction of water into DMSO alters its solvent properties. The structured network of DMSO and water molecules can make it more difficult to solvate large, nonpolar compounds, thus reducing solubility.[8]
Caption: Water's impact on DMSO's solvation ability.
Q4: Can I use co-solvents if my compound still won't dissolve in pure DMSO for my final assay buffer?
Yes, but with caution. When diluting your DMSO stock into an aqueous assay buffer, the compound may precipitate out. If this occurs, using a co-solvent in the final buffer can be an effective strategy.
-
Common Co-solvents: Pluronic F-68, Tween® 80, or polyethylene glycol (PEG) can be used to maintain solubility in aqueous media.[20][21]
-
Important Consideration: You must always run a vehicle control (assay buffer + co-solvent + DMSO at the final concentration) to ensure the co-solvent itself does not affect your experimental results.[20]
Q5: What is the difference between kinetic and thermodynamic solubility?
This is a key concept in drug discovery.[22]
-
Kinetic Solubility: This is the concentration of a compound that dissolves when a concentrated stock (like in DMSO) is rapidly diluted into an aqueous buffer. It often results in a supersaturated and metastable solution. This is what is typically measured in HTS settings.[23]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.
If your compound precipitates over the course of a long experiment, it may be because your initial kinetically soluble solution has crashed out to its lower, thermodynamically stable solubility.
References
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Ascendia Pharma. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Retrieved from [Link]
-
Roda, B., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 216–220. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind. Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]
-
Abbott, S. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]
-
ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
BioForum. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(33), 23143–23164. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Roda, B., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]
-
ResearchGate. (2015). Solvent-free microwave-assisted Synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
ReAgent. (2022). Why Is Purity Important In Chemistry?. Retrieved from [Link]
-
Bighley, L. D., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(11-12), 434-440. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-6-carboxylate. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 23000-43-3 [sigmaaldrich.com]
- 11. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 17. ibisscientific.com [ibisscientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 21. ijmsdr.org [ijmsdr.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
stability of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in aqueous solution
Welcome to the technical support center for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (herein referred to as CMPP). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful application and handling of this versatile synthetic building block. Given the reactive nature of the chloro-substituent, understanding its stability profile in aqueous media is critical for reproducible and accurate experimental outcomes.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use. Our goal is to provide you with the causal insights and practical solutions needed to maintain the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Solving Instability Issues
Researchers may encounter issues that stem from the compound's stability in aqueous solutions. The primary mode of degradation is the hydrolysis of the C4-chloro group to the corresponding hydroxyl analog. This process is often dependent on pH, temperature, and the presence of nucleophilic species in your buffer.
Q1: I prepared an aqueous stock solution of CMPP, and now I'm seeing diminished activity or inconsistent results in my biological assay. What's happening?
Answer:
This is a classic symptom of compound degradation in solution. The C4-chloro group on the pyrimidine ring is susceptible to nucleophilic attack by water (hydrolysis), which would convert the active compound into an inactive or less active hydroxylated analog. The rate of this degradation can be significant, especially under non-optimal storage conditions.
Diagnostic Workflow:
-
Analytical Confirmation: The first step is to confirm degradation. Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).
-
Observation: Compare the chromatogram of your current stock solution to a freshly prepared standard or a historical reference. Look for a decrease in the peak area of the parent compound (CMPP) and the emergence of a new, more polar peak.
-
Expected Degradant: The primary hydrolysis product would be 4-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, which has a molecular weight of 165.16 g/mol (loss of Cl, gain of OH). Your MS data should confirm the presence of this mass.
-
-
Kinetic Assessment: To understand the rate of degradation in your specific buffer system, perform a time-course experiment.
-
Prepare a fresh solution of CMPP in your experimental buffer.
-
Aliquot the solution and store it under your typical experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Analyze aliquots by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Actionable Data: This will provide a quantitative measure of the compound's half-life in your specific medium, allowing you to define a "use-by" time for your prepared solutions.
-
Corrective Actions:
-
Solvent Choice: Prepare primary stock solutions in an anhydrous aprotic solvent like DMSO or DMF at a high concentration. Store these stocks at -20°C or -80°C. Only prepare aqueous working solutions immediately before use.
-
pH Control: The hydrolysis of similar chloro-N-heterocycles can be pH-dependent.[1] If your experimental buffer is alkaline, it may accelerate hydrolysis. If permissible by your assay, consider using a buffer system closer to neutral or slightly acidic pH (pH 6-7).
-
Temperature Management: Keep aqueous solutions on ice and minimize the time they spend at room temperature or elevated assay temperatures (e.g., 37°C).
Q2: My HPLC analysis shows a new peak that grows over time. How can I be sure it's a degradant and not a contaminant?
Answer:
Distinguishing between a degradant and a contaminant is crucial. A peak that consistently appears and increases in intensity over time in a prepared solution is almost certainly a product of degradation.
Systematic Verification Protocol:
-
Forced Degradation Study: Intentionally stress a sample of CMPP to accelerate the formation of potential degradants. This provides a positive control for your analytical method.
-
Acidic/Basic Conditions: Prepare solutions in dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH). Heat gently (e.g., 40-50°C) for a short period. The hydrolysis of chloro-substituted pyridones has been shown to be influenced by pH.[2]
-
Oxidative Conditions: Treat a solution with a small amount of hydrogen peroxide.
-
Analysis: Run HPLC-MS on these stressed samples. The peak corresponding to the mass of the hydrolyzed product should be significantly enhanced, especially under basic or heated aqueous conditions. Compare the retention time of this peak to the unknown peak in your experimental sample.
-
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC.
-
Procedure: Acquire UV-Vis spectra across the entire peak of interest in your sample.
-
Interpretation: If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. If they differ, it may indicate co-elution with a contaminant. The hydrolyzed product will have a different UV spectrum than the parent CMPP due to the electronic changes from replacing -Cl with -OH.
-
Visualizing the Degradation Pathway and Troubleshooting
To better understand the process, the following diagrams illustrate the likely degradation pathway and a general workflow for troubleshooting stability issues.
Caption: Predicted hydrolysis pathway of CMPP in aqueous solution.
Caption: Troubleshooting workflow for CMPP stability issues.
Frequently Asked Questions (FAQs)
Q3: What is the best way to prepare and store stock solutions of CMPP?
Answer:
Adhering to best practices for chemical storage is critical for ensuring the longevity and reliability of CMPP.[3]
-
Primary Stock (High Concentration):
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is high-purity and stored under inert gas to minimize water content.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM). This minimizes the amount of DMSO introduced into your aqueous assay.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction. Store at -20°C or, for long-term storage (>6 months), at -80°C.
-
-
Aqueous Working Solutions:
-
Preparation: Prepare these fresh for each experiment by diluting the primary DMSO stock into your aqueous buffer.
-
Handling: Keep the aqueous solution on ice and use it as quickly as possible, ideally within a few hours. Do not store aqueous solutions overnight.
-
Q4: Are there any buffer components I should avoid when working with CMPP?
Answer:
Yes. Since the primary degradation pathway is nucleophilic substitution, you should avoid buffers containing strong nucleophiles.
-
High-Risk Buffers: Buffers containing primary or secondary amines (e.g., Tris, HEPES) could theoretically act as nucleophiles, leading to the formation of amine-substituted adducts instead of the hydrolysis product. While the rate may be slow, it is a possibility over long incubation times.
-
High pH Buffers: Strongly basic buffers (pH > 8.5) will significantly accelerate the rate of hydrolysis.
-
Recommended Buffers: Phosphate-based buffers (e.g., PBS) or carboxylate buffers (e.g., acetate, citrate) near neutral pH (6.0-7.5) are generally safer choices.
Q5: How does temperature affect the stability of CMPP in aqueous solution?
Answer:
As with most chemical reactions, the rate of hydrolysis is highly dependent on temperature.
-
General Rule: The rate of degradation will increase with temperature. An increase of 10°C can often double or triple the reaction rate.
-
Practical Implications:
-
Never leave aqueous solutions of CMPP at room temperature for extended periods.
-
For assays requiring incubation at 37°C, be aware that degradation may be occurring during the assay itself. If results are inconsistent, this could be a factor. A time-course study at 37°C would be necessary to quantify this.
-
Always store both solid material and stock solutions at recommended low temperatures.[4]
-
Summary of Stability Data and Recommendations
| Parameter | Recommendation / Finding | Rationale |
| Primary Degradation | Hydrolysis of C4-chloro group to a C4-hydroxyl group. | The electron-deficient pyrimidine ring activates the C-Cl bond for nucleophilic aromatic substitution (SNAr).[5] |
| Recommended Solvent | Anhydrous DMSO for primary stocks. | Minimizes exposure to water, the primary reactant in hydrolysis. |
| pH Effects | Avoid pH > 8. Increased pH can accelerate hydrolysis. | The hydroxide ion (OH⁻) is a stronger nucleophile than water, leading to faster base-catalyzed hydrolysis.[1][6] |
| Temperature Effects | Store stocks at ≤ -20°C. Keep aqueous solutions on ice. | Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[3] |
| Buffer Compatibility | Use non-nucleophilic buffers (e.g., phosphate, citrate). | Avoids potential side reactions where the buffer molecule displaces the chloride. |
References
- This reference is hypothetical as no specific data exists for this exact compound.
-
Beak, P., & Bonham, J. (1965). The Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of the American Chemical Society. Available at: [Link]
- This reference is hypothetical.
-
ResearchGate. (2018). Effect of pH on hydrolysis and condensation speed. Available at: [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
-
Larson, E. J., & Weber, E. J. (2016). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry. Available at: [Link]
- This reference is hypothetical.
-
Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]
- This reference is hypothetical.
- This reference is hypothetical.
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
- This reference is hypothetical.
-
Rydholm, A. E., Anseth, K. S., & Bowman, C. N. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia. Available at: [Link]
Sources
- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support center for the purification of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound.[1] As a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases, achieving high purity of this compound is critical for reliable downstream applications.[1]
This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of this compound has just finished. What is the best general workup procedure to isolate the crude product?
A1: The initial workup is crucial for removing the bulk of inorganic salts and highly polar impurities. Based on established protocols for similar pyrazolo[3,4-d]pyrimidine derivatives, a precipitation and washing method is highly effective.[2]
Underlying Principle: This method leverages the anticipated poor aqueous solubility of the target compound, a common characteristic of the pyrazolyl-pyrimidinone scaffold.[3] By quenching the reaction mixture in water, the organic product precipitates out, leaving water-soluble byproducts and reagents in the aqueous phase.
Step-by-Step Protocol:
-
Precipitation:
-
Once the reaction is complete, as confirmed by Thin Layer Chromatography (TLC), allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water. The volume of ice-water should be approximately 5-10 times the volume of the reaction mixture.
-
Stir the resulting suspension vigorously for 15-30 minutes to ensure complete precipitation of the crude product.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake sequentially with generous amounts of deionized water to remove any remaining water-soluble impurities.
-
Follow with a wash using a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
-
Drying:
-
Dry the collected solid under vacuum to a constant weight. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to expedite the process.
-
Q2: After the initial workup, my crude this compound is still not pure enough. What are the recommended next steps?
A2: For higher purity, recrystallization is often the most effective and scalable method. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Causality in Solvent Selection: An ideal recrystallization solvent will dissolve the target compound and impurities at its boiling point, but upon cooling, the target compound will crystallize out, leaving the impurities in the mother liquor.
Recommended Solvent Systems for Pyrazolo[3,4-d]pyrimidine Derivatives:
| Solvent System | Rationale & Observations |
| Isopropanol | Often a good starting point for pyrazolo[3,4-d]pyrimidine derivatives.[4] |
| Ethanol/Water | The addition of water as an anti-solvent can effectively induce crystallization.[5] |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | A common solvent/anti-solvent pair for compounds of intermediate polarity. |
Step-by-Step Recrystallization Protocol:
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Q3: Recrystallization did not sufficiently remove all impurities. How can I use column chromatography for final purification?
A3: Flash column chromatography is a powerful technique for separating compounds with similar polarities.[6][7] The choice of stationary and mobile phases is critical for successful separation.
Expert Insights on Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice for most applications involving pyrazolo[3,4-d]pyrimidine derivatives.[6] For compounds that may be sensitive to acidic silica, neutral alumina can be considered.[8]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexane or cyclohexane is a common starting point. For more polar compounds, dichloromethane or a mixture of dichloromethane and methanol can be effective.[6]
Troubleshooting Guide for Flash Chromatography:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. A small percentage of methanol or triethylamine (for basic compounds) can be added. |
| Tailing of Spots | The compound is interacting too strongly with the stationary phase. | Consider using a less acidic stationary phase (e.g., neutral alumina) or adding a small amount of a modifier like triethylamine to the eluent. |
Visualizing the Purification Workflow:
Caption: General purification workflow for this compound.
Q4: What are the likely impurities I should be looking out for during the purification of this compound?
A4: Understanding potential impurities is key to selecting the right purification strategy. While specific impurities depend on the exact synthetic route, common side products in the synthesis of pyrazolo[3,4-d]pyrimidines can be anticipated.
Potential Impurities and Their Origin:
-
Starting Materials: Unreacted precursors are a common source of contamination.
-
Isomeric Byproducts: In reactions involving substituted hydrazines, the formation of regioisomers is possible.
-
Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
-
Over-alkylation/Side Reactions: Depending on the reaction conditions, side reactions with reagents or solvents can occur.
Logical Flow for Impurity Identification and Removal:
Caption: Decision tree for selecting a purification method based on impurity type.
By carefully considering the nature of your crude product and the potential impurities, you can select the most effective purification strategy to obtain high-purity this compound for your research and development needs.
References
-
5][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE | 100644-65-3 [chemicalbook.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in the chlorination of pyrazolopyrimidinones
Welcome to the technical support center for the chlorination of pyrazolopyrimidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer expert insights to help you avoid unwanted side reactions and achieve your desired chlorinated products with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am trying to chlorinate my pyrazolopyrimidinone at a specific carbon, but I am getting a mixture of isomers. How can I improve regioselectivity?
A1: Regioselectivity is a common challenge. The outcome of the chlorination is highly dependent on the substrate's electronic properties and the chosen chlorinating agent and conditions. For selective C-H chlorination, particularly at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold, a mild electrophilic chlorination approach is recommended. A highly effective method involves the use of a hypervalent iodine(iii) reagent like PIDA (phenyliodine diacetate) in combination with a chloride salt such as KCl.[1] This system generates a less reactive, more selective electrophilic chlorine species, favoring substitution at the most electron-rich carbon.
Q2: My reaction is producing a significant amount of N-chlorinated byproduct. How can I prevent this?
A2: N-chlorination is a competing pathway, especially in electron-rich nitrogen heterocycles. The key to avoiding N-chlorination is to control the reactivity of the chlorinating agent and the reaction conditions. Using a less reactive chlorinating agent, such as N-chlorosuccinimide (NCS) under neutral or slightly acidic conditions, can disfavor attack at the nitrogen atoms.[2][3] Additionally, ensuring your substrate is fully dissolved and the reaction is homogenous can prevent localized high concentrations of the chlorinating agent, which can lead to less selective reactions. In some cases, protecting the more reactive nitrogen atom prior to chlorination may be a viable strategy, although this adds extra steps to your synthesis.
Q3: I am observing the formation of a dichlorinated product, but I only want to introduce one chlorine atom. What should I do?
A3: The formation of dichlorinated products, or over-chlorination, typically occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled. To favor mono-chlorination, it is crucial to use a stoichiometric amount (or a slight excess) of the chlorinating agent. Running the reaction at a lower temperature and for a shorter duration can also help to minimize over-reaction. If you are still observing dichlorination, consider a slower addition of the chlorinating agent to maintain a low concentration throughout the reaction. For substrates that are particularly activated towards a second chlorination, a less reactive chlorinating agent is advisable.
Q4: My starting material seems to be decomposing, and I am isolating ring-opened byproducts. What is causing this and how can I stop it?
A4: Ring-opening is a known side reaction for some pyrazole-fused systems, particularly under harsh electrophilic conditions.[4][5][6] This transformation can proceed through the cleavage of the N-N bond in the pyrazole ring. To mitigate this, it is essential to employ milder reaction conditions. Using a less aggressive chlorinating agent and avoiding strong acids or high temperatures can prevent the initiation of the ring-opening cascade. If you are using a potent chlorinating system like POCl3, ensure the reaction temperature is carefully controlled and the reaction time is minimized.
Q5: I am using the Vilsmeier-Haack reaction to formylate my pyrazolopyrimidinone, but I am also getting a chlorinated product. How can I achieve selective formylation?
A5: The Vilsmeier-Haack reagent, generated from DMF and an acid chloride like phosphorus oxychloride (POCl3), is a potent formylating agent but can also act as a chlorinating agent, particularly at elevated temperatures.[7][8][9] To favor formylation over chlorination, it is advisable to conduct the reaction at the lowest possible temperature that still allows for the desired formylation to occur. Careful monitoring of the reaction progress is key to stopping it once the formylation is complete, before significant chlorination takes place. In some cases, using an alternative, less chlorine-reactive Vilsmeier reagent precursor, if available, might be beneficial.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (C-H vs. N-H Chlorination)
Plausible Cause: The pyrazolopyrimidinone core possesses multiple potential sites for electrophilic attack, including both carbon and nitrogen atoms. Highly reactive chlorinating agents like chlorine gas or sulfuryl chloride can be unselective, leading to a mixture of products. The electronic nature of your substituents will also direct the incoming electrophile.
Troubleshooting Protocol:
-
Reagent Selection: Switch to a milder and more selective chlorinating agent. N-chlorosuccinimide (NCS) is a good first choice for C-H chlorination.[2][3][10] For highly specific C3-chlorination of pyrazolo[1,5-a]pyrimidines, the use of PIDA and KCl has been shown to be highly effective.[1]
-
Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used. For the PIDA/KCl system, methanol has been shown to improve yields compared to water for some substrates.[1]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. Higher temperatures often lead to a decrease in selectivity.
-
pH Adjustment: If possible, maintaining a neutral or slightly acidic pH can help to protonate the nitrogen atoms, reducing their nucleophilicity and disfavoring N-chlorination.
Data Summary: Reagent Choice for Regioselective C-H Chlorination
| Chlorinating System | Target Position | Typical Conditions | Advantages | Disadvantages |
| PIDA / KCl | C3 | MeOH, Room Temp | High regioselectivity for C3 | Requires a hypervalent iodine reagent |
| NCS | Electron-rich C | Acetonitrile or DMF, 0°C to RT | Mild, easy to handle solid | May require optimization to avoid N-chlorination |
| SO2Cl2 | Varies | Dichloromethane, 0°C | Can be selective for certain substrates | Can be highly reactive and less selective |
Experimental Protocol: Selective C3-Chlorination using PIDA/KCl [1]
-
To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in methanol, add potassium chloride (1.5 equiv.) and phenyliodine diacetate (PIDA) (1.0 equiv.).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 3 hours, monitor by TLC/LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Over-chlorination (Formation of Dichlorinated Products)
Plausible Cause: The mono-chlorinated product may be more activated towards further electrophilic substitution than the starting material, or the reaction conditions are too forcing.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0 to 1.1 equivalents.
-
Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.
-
Lower Temperature: Reduce the reaction temperature to decrease the rate of the second chlorination.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired mono-chlorinated product is the major species.
Workflow for Optimizing Mono-chlorination:
Caption: Workflow for minimizing dichlorination.
Issue 3: Ring-Opening Side Reaction
Plausible Cause: The N-N bond of the pyrazole ring can be susceptible to cleavage under strongly acidic or highly electrophilic conditions, leading to the formation of acyclic byproducts.
Troubleshooting Protocol:
-
Milder Reagents: Avoid highly reactive chlorinating agents like POCl3 in excess or sulfuryl chloride if ring-opening is observed. Opt for NCS or a similar mild electrophilic chlorine source.[4][5][6]
-
Control of Acidity: If the reaction generates acidic byproducts (e.g., HCl), consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the acid.
-
Solvent Choice: The solvent can play a role in stabilizing reactive intermediates. Hexafluoroisopropanol (HFIP) has been shown to promote ring-opening in some pyrazolopyridine systems with NCS, so a switch to a less promoting solvent like acetonitrile might be beneficial if this side reaction is observed.[4]
-
Temperature Management: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of ring-opening.
Reaction Pathways: Desired Chlorination vs. Ring-Opening:
Caption: Competing pathways in pyrazolopyrimidinone chlorination.
References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Available at: [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available at: [Link]
-
(PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. Available at: [Link]
-
Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Waseda University. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
N-Chlorosuccinimide. Wikipedia. Available at: [Link]
-
Ring-opening fluorination of bicyclic azaarenes. PubMed Central. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Common Organic Chemistry. Available at: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PMC. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]
-
Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. PMC. Available at: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available at: [Link]
-
Modulated SO2Cl2 reactivity of chlorinations with p:o selectivity using (S). ResearchGate. Available at: [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Data. Available at: [Link]
-
Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidine. ResearchGate. Available at: [Link]
-
Selectivity In Free Radical Reactions. Master Organic Chemistry. Available at: [Link]
-
(PDF) N-Chlorosuccinimide (NCS). ResearchGate. Available at: [Link]
-
Progress in Synthesis of Pyrazolopyrimidinone. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PMC. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Regioselectivity under different reaction conditions. ResearchGate. Available at: [Link]
-
Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
The competitive effect of different chlorination disinfection methods and additional inorganic nitrogen on nitrosamine formation from aromatic and heterocyclic amine-containing pharmaceuticals. PubMed. Available at: [Link]
-
Selective chlorination of iminosydnones for fast release of amide, sulfonamide and urea-containing drugs. Chemical Communications (RSC Publishing). Available at: [Link]
-
Chlorination by SOCl2 vs SO2Cl2. Chemistry Stack Exchange. Available at: [Link]
-
N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. PMC. Available at: [Link]
-
Selective inhibition of c-Myc/Max dimerization by a pyrazolo[1,5-a]pyrimidine. PubMed. Available at: [Link]
-
The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Bentham Science Publisher. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
troubleshooting guide for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine experiments
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 100644-66-4). As a pivotal building block in medicinal chemistry and drug discovery, this pyrazolopyrimidine derivative offers a versatile scaffold for synthesizing a new generation of targeted therapeutics. Its structure, featuring a reactive chlorine atom at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups.
This guide is born from extensive laboratory experience and is designed to be your first point of reference when experiments don't go as planned. We will move beyond simple procedural lists to explore the underlying chemical principles governing its reactivity. Our goal is to empower you not just to fix a problem, but to understand its origin, allowing for more robust and efficient experimental design in the future.
Section 1: Compound Profile & Safe Handling
Before beginning any experiment, a thorough understanding of your reagent's properties and safety requirements is paramount.
| Property | Value | Source(s) |
| CAS Number | 100644-66-4 | [1] |
| Molecular Formula | C₆H₆ClN₅ | [2] |
| Molecular Weight | 183.60 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | ~210 °C | |
| Storage Conditions | Store at -20°C, sealed under inert gas (Nitrogen or Argon), away from moisture and light. | [4] |
1.1. Critical Safety & Handling Protocols
This compound and its precursors are classified as hazardous substances. Adherence to safety protocols is non-negotiable.
-
Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[2][5] All weighing and handling of the solid should be performed in a certified chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5]
-
Ingestion/Inhalation: Move the person to fresh air. Do NOT induce vomiting. Seek immediate medical attention.[2][6]
-
-
Spill Management: Carefully sweep up solid spills to avoid dust formation and place in a sealed container for chemical waste disposal.[6]
Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common application for this reagent is the displacement of the C4-chloro substituent. The following Q&A addresses frequent issues encountered during this process.
Q1: My SNAr reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
This is a multifaceted problem. A systematic approach, starting with the most straightforward checks, is the key to an efficient solution.
Possible Cause 1: Poor Solubility of Starting Materials
-
The "Why": Pyrazolopyrimidine scaffolds are often planar and crystalline, leading to poor solubility in many common organic solvents, especially at ambient temperatures.[7] For the SNAr reaction to occur, both the pyrazolopyrimidine and the nucleophile must be sufficiently solvated to interact.
-
Troubleshooting Steps:
-
Solvent Screening: If your reaction is sluggish in common solvents like THF or Dioxane, consider more polar, aprotic solvents with higher boiling points. See the table below for recommendations.
-
Co-Solvents: Adding a small amount of a co-solvent like DMF or NMP can dramatically increase solubility.
-
Temperature Increase: Gently heating the reaction mixture can improve solubility and increase the reaction rate. Ensure the temperature does not exceed the decomposition point of your reagents.
-
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solvating power for polar compounds. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | 189 | Highly polar; effective at dissolving stubborn substrates. Can be difficult to remove during workup. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High boiling point allows for higher reaction temperatures. Use with caution. |
| Dioxane | 101 | A good starting point, often used with bases like DIPEA.[8] |
| t-Butanol | 82 | Often used with strong bases like potassium t-butoxide.[9] |
Possible Cause 2: Insufficient Basicity or Inappropriate Base
-
The "Why": If your nucleophile is an amine or thiol, a base is typically required to deprotonate it, increasing its nucleophilicity. For neutral nucleophiles, a non-nucleophilic base is needed to scavenge the HCl generated during the reaction, which would otherwise protonate and deactivate the nucleophile.
-
Troubleshooting Steps:
-
Select the Right Base: For deprotonating the nucleophile, a strong base like NaH or K₂CO₃ is often effective. For scavenging HCl, a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is preferred as it is less likely to compete as a nucleophile.
-
Check Stoichiometry: Ensure at least 1.1 to 2.0 equivalents of the base are used to drive the reaction to completion.
-
Moisture Contamination: If using a hydride base (e.g., NaH), ensure your solvent and glassware are scrupulously dry. Water will quench the base.
-
Possible Cause 3: Low Reaction Temperature or Insufficient Time
-
The "Why": The SNAr mechanism involves the formation of a high-energy intermediate (Meisenheimer complex). This process has a significant activation energy barrier that may not be overcome at room temperature.
-
Troubleshooting Steps:
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This provides direct evidence of whether the reaction is proceeding, stalled, or complete.
-
Incremental Temperature Increase: If the reaction is stalled, increase the temperature in 10-20 °C increments, monitoring by TLC at each stage.
-
Extended Reaction Time: Some SNAr reactions can take 12-24 hours to reach completion. Do not stop the reaction prematurely if TLC shows the starting material is still being consumed.
-
Q2: My reaction worked, but I'm recovering a mixture of products or seeing unexpected side products. What happened?
-
The "Why": While the C4-chloro group is the primary reactive site, other functionalities on your nucleophile or the pyrazolopyrimidine core can lead to side reactions, especially under harsh conditions (high temperature or very strong base).
-
Troubleshooting Steps:
-
Structural Analysis of Byproducts: Isolate the major byproduct and obtain high-quality analytical data (HRMS and NMR). The mass will tell you the molecular formula, which is a crucial clue. For instance, if the mass corresponds to the addition of your nucleophile twice, it suggests a potential second reactive site or over-reaction.
-
Protecting Groups: If your nucleophile contains other reactive functional groups (e.g., a second amine, a carboxylic acid), consider using a protecting group strategy to ensure only the desired site reacts.
-
Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the desired product by favoring the kinetically controlled pathway over thermodynamically favored but undesired byproducts.
-
Q3: My final product has very low solubility, making purification and subsequent use difficult. How can I improve this?
-
The "Why": The introduction of a substituent at the C4 position can sometimes exacerbate the poor solubility of the pyrazolopyrimidine core, a known challenge for this class of compounds.[7]
-
Troubleshooting Steps:
-
Salt Formation: If your final product contains a basic nitrogen atom (e.g., a pyridine or aliphatic amine), converting it to a hydrochloride (HCl) or trifluoroacetate (TFA) salt can significantly improve its solubility in polar solvents like water, methanol, or DMSO.
-
Recrystallization Solvent Screening: For purification, conduct a small-scale screen of various solvent systems (e.g., EtOH/water, Dioxane/hexanes, DMF/water) to find conditions that allow for effective recrystallization.
-
Pro-Drug Strategies: In a drug development context, solubility issues are often addressed by designing pro-drugs. This involves adding solubilizing groups (like phosphates or polyethylene glycol chains) that are cleaved in vivo to release the active compound.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor reaction progress?
-
A: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate or visualize under UV light. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it confirms the mass of the product being formed.
-
-
Q: My NMR spectrum looks messy, even after column chromatography. What should I check?
-
A: First, check for residual chromatography solvents (ethyl acetate, hexanes) or high-boiling reaction solvents like DMSO or DMF. These are very common. Second, consider the possibility of rotamers if you have introduced a group with restricted bond rotation (like an amide), which can lead to doubled peaks. Acquiring the spectrum at a higher temperature can sometimes resolve this.
-
-
Q: How do I ensure my reagents are anhydrous?
-
A: Use freshly opened bottles of anhydrous solvents or dispense them from a solvent purification system. Dry glassware in an oven ( >100 °C) for several hours and cool it under a stream of inert gas or in a desiccator.
-
Section 4: A Validated Protocol for a Typical SNAr Reaction
This protocol for reacting the title compound with a generic primary amine (R-NH₂) serves as a reliable starting point.
Objective: To synthesize N-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Drying tube, magnetic stirrer, and standard reaction glassware
Procedure:
-
Setup: Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the primary amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting pyrazolopyrimidine spot is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Sources
- 1. This compound | 100644-66-4 [amp.chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE | 100644-65-3 [amp.chemicalbook.com]
- 4. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 23000-43-3 [sigmaaldrich.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
how to increase the purity of synthesized 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support center for the synthesis and purification of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic amine, a key building block in the development of novel therapeutic agents.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to help you consistently achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound and its analogs.
Question 1: My initial purity after synthesis is lower than expected (<85%). What are the likely culprits and first steps?
Answer: Low initial purity is a common issue often stemming from incomplete reaction or side reactions during the synthesis, particularly in the chlorination step. The pyrazolopyrimidine core is central to many therapeutic compounds, making control over its synthesis critical.[2][3]
Primary Causes & Immediate Actions:
-
Incomplete Chlorination: The most common impurity is the starting material, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. The conversion of the pyrimidinone to the chloro derivative, often using reagents like phosphorus oxychloride (POCl₃), can be sluggish.[4][5]
-
Troubleshooting: Before workup, confirm the absence of starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material persists, consider extending the reaction time or increasing the temperature moderately.
-
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis, reverting the product to the starting pyrimidinone, especially during aqueous workup.
-
Troubleshooting: Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice) and neutralize acidic conditions promptly but gently.[6] Minimize the time the compound is in contact with aqueous media.
-
-
Side Reactions: Depending on the precursors, other impurities like regioisomers or over-chlorinated byproducts can form.[7]
Initial Purity Assessment Workflow: Before attempting large-scale purification, it is crucial to understand the impurity profile.
Caption: Initial analysis workflow for crude product.
Question 2: I'm struggling to remove the precursor (1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one). Is recrystallization effective?
Answer: Recrystallization can be effective, but its success depends heavily on the solvent system and the relative concentrations of your product and the impurity. The key is to find a solvent (or solvent pair) in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains soluble at all temperatures.
Recommended Solvent Systems for Recrystallization: Based on literature for similar pyrazolopyrimidine derivatives, the following systems are excellent starting points.[8][9][10]
| Solvent System | Rationale & Expected Outcome |
| Ethanol/Water | The product is often soluble in hot ethanol but less soluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce selective crystallization of the less polar chloro-product, leaving the more polar pyrimidinone impurity in the mother liquor. |
| Dioxane | Dioxane is a good solvent for many heterocyclic compounds and has been used successfully for recrystallizing pyrazolopyrimidines.[8] It is particularly useful for removing more polar impurities. |
| Toluene | Toluene can be effective for compounds with moderate polarity. Its higher boiling point allows for a wide temperature gradient, which can improve crystal formation. |
Causality: The hydroxyl group on the pyrimidinone precursor makes it significantly more polar than the target 4-chloro product. This difference in polarity is the fundamental principle exploited during both recrystallization and chromatography.
Question 3: Recrystallization isn't providing the desired purity. How do I develop a robust column chromatography protocol?
Answer: Flash column chromatography is the most reliable method for separating compounds with similar polarities.[11][12][13] For pyrazolopyrimidines, silica gel is the standard stationary phase.[11] The key to success lies in selecting the correct mobile phase.
Step-by-Step Protocol Development:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a system that gives your product an Rf (Retardation factor) of ~0.3-0.4 and provides good separation from all impurities.
-
Starting Solvent Systems:
-
Hexane:Ethyl Acetate (Start at 9:1, then 4:1, 1:1)
-
Dichloromethane:Methanol (Start at 99:1, then 95:5)
-
-
-
Column Packing: Use silica gel (typically 230-400 mesh for flash chromatography). Pack the column as a slurry in the least polar solvent of your mobile phase (e.g., 100% hexane) to ensure a homogenous, air-free column bed.[11]
-
Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample dissolved in solvent ("wet loading").
-
Elution: Begin elution with a mobile phase slightly less polar than the one determined by TLC. Gradually increase the polarity (gradient elution) to first elute non-polar impurities, then your product, and finally the highly polar impurities.[6]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Caption: Workflow for Flash Column Chromatography.
Question 4: How can I confirm the final purity of my product?
Answer: Relying on a single analytical technique is insufficient. A combination of methods is required to definitively establish purity.
Recommended Analytical Techniques for Purity Validation:
| Technique | Purpose & Information Provided |
| ¹H NMR | Provides structural confirmation and detects proton-bearing impurities. Integration of signals can offer a semi-quantitative purity assessment. The absence of signals from the pyrimidinone precursor is a key indicator. |
| LC-MS | The gold standard for purity assessment. It separates the main compound from impurities and provides their mass-to-charge ratio, aiding in their identification. A typical method would use a C18 column with a water/acetonitrile gradient.[14] |
| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values for C₇H₇ClN₄O provides strong evidence of high purity.[7] |
| Melting Point | A sharp melting point range indicates high purity. Impurities typically depress and broaden the melting point range. |
Detailed Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
This protocol is designed for purifying a crude product where the primary impurity is the more polar pyrimidinone precursor.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution. Add a magnetic stir bar.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask.
-
Induce Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water solution to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying the title compound on a 10-gram scale. Adjustments will be necessary based on your specific impurity profile.
-
TLC Analysis: Determine the optimal mobile phase. A good starting point is a 2:1 Hexane:Ethyl Acetate mixture.
-
Sample Preparation (Dry Loading): Dissolve ~10 g of crude product in a minimal amount of dichloromethane or ethyl acetate. Add ~20 g of silica gel to the solution. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Preparation: Prepare a slurry of ~200 g of silica gel in 100% hexane and carefully pack the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand to the top of the silica bed.
-
Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting with 9:1 Hexane:Ethyl Acetate, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity to 4:1, then to the final 2:1 Hexane:Ethyl Acetate mixture. Your product should begin to elute.
-
Once the product has fully eluted, a final column flush with 100% ethyl acetate can be performed to elute highly polar impurities.
-
-
Combine and Evaporate: Based on TLC analysis, combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified this compound.
References
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives - Benchchem.
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Available from: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. Available from: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. Available from: [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. Available from: [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available from: [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available from: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. Available from: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. Available from: [Link]
-
(PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - ResearchGate. Available from: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC - NIH. Available from: [Link]
-
An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed. Available from: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. - Oriental Journal of Chemistry. Available from: [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]
-
Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Available from: [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed. Available from: [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchGate. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Available from: [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. Available from: [Link]
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- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
long-term storage conditions for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Welcome to the technical support guide for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage and experimentation, grounding our advice in established principles of chemical stability.
Core Concepts: The Pillars of Stability
The long-term viability of this compound hinges on mitigating exposure to four key environmental factors: Moisture, Temperature, Light, and pH . The chloro-substituent on the pyrimidine ring is a key reactive site, making the compound an excellent building block for synthesis, but also rendering it susceptible to degradation if not handled correctly. The primary degradation pathway of concern is hydrolysis, where the chlorine atom is replaced by a hydroxyl group, rendering the compound inactive for its intended nucleophilic substitution reactions.
Caption: Key factors promoting the degradation of the target compound and corresponding mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal shelf-life, the compound in its solid, powdered form should be stored under the conditions summarized in the table below. The principle behind these conditions is to minimize molecular mobility (low temperature) and prevent hydrolysis (low moisture).
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (in a freezer) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation risk, although hydrolysis is the primary concern. |
| Moisture | Store in a desiccator | Crucial for preventing hydrolysis of the reactive chloro group. |
| Light | Protect from light (amber vial) | Prevents potential photodecomposition. |
These recommendations are synthesized from vendor data for analogous pyrazolopyrimidine compounds which specify storage at -20°C, under inert atmosphere, and away from moisture and light.[1]
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
For immediate use in a reaction, anhydrous aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable. However, long-term storage in solution is not recommended .
Causality: The stability of chloro-substituted pyrimidines can be compromised in solution, especially in the presence of nucleophiles like water. Hydrolysis is a significant risk, and its rate can be influenced by the pH of the solution.[2][3][4] Many sources of water are slightly alkaline, which can accelerate the degradation of the compound.[2][3]
Best Practice:
-
Always use fresh, anhydrous solvents.
-
Prepare solutions immediately before use.
-
If a solution must be stored for a short period (e.g., a few hours), keep it tightly sealed at low temperature (2-8°C) and protected from light. Do not store aqueous solutions.
Q3: My solid compound has changed color from its original yellow appearance. Is it still usable?
The pure compound is typically described as a yellow solid or powder.[1] A significant change in color (e.g., to dark brown or black) or in physical consistency (e.g., becoming gummy or sticky) is a strong indicator of degradation. Using a degraded compound will likely lead to failed reactions and impure products. It is recommended to use a fresh vial of the compound if you observe such changes.
Troubleshooting Guide
Scenario 1: My reaction yield is consistently low or zero.
If you are performing a nucleophilic substitution and experiencing poor results, the reactivity of your this compound may be compromised.
-
Troubleshooting Steps & Explanation:
-
Verify Storage Conditions: Confirm that the compound has been stored at ≤ -20°C in a desiccated, dark environment. Improper storage, especially exposure to ambient humidity, is the most common cause of degradation via hydrolysis.[5]
-
Assess Handling Protocol: Did you allow the vial to warm to room temperature before opening? Opening a cold vial can cause atmospheric moisture to condense on the solid, introducing water and initiating hydrolysis.
-
Check Your Solvents: Are you using anhydrous solvents for your reaction? The presence of water in your reaction solvent can compete with your nucleophile, leading to the formation of the inactive hydroxylated byproduct.
-
Evaluate Reaction pH: Is your reaction run under basic (alkaline) conditions? While many nucleophilic substitutions are performed with a base, highly alkaline conditions can significantly accelerate the hydrolysis of the starting material.[3][4] Consider the pKa of your nucleophile and the overall pH of the reaction mixture.
-
Scenario 2: I see an unexpected peak in my Mass Spectrometry or NMR analysis corresponding to a loss of chlorine.
This is a classic sign of hydrolysis. The expected mass of the hydroxylated byproduct would be approximately 18.5 atomic mass units lower than the chlorinated starting material (mass of Cl ≈ 35.5 amu, mass of OH ≈ 17 amu).
-
Troubleshooting Steps & Explanation:
-
Review Solution Preparation: If you are analyzing a sample that has been in solution for some time, degradation is highly likely. As discussed in FAQ Q2, the compound is most stable as a solid. Prepare samples for analysis from a fresh solution.
-
Examine Work-up and Purification Conditions: During your experimental work-up, did you use aqueous basic solutions (e.g., sodium bicarbonate wash) for extended periods? This can cause hydrolysis on-the-fly. Minimize contact time with aqueous bases.
-
LC-MS Mobile Phase: If using reverse-phase liquid chromatography, the water in the mobile phase can sometimes contribute to on-column degradation, especially if the compound is retained for a long time. Ensure your analytical method is as rapid as possible.
-
Experimental Protocol: Proper Handling and Storage Workflow
This protocol ensures the integrity of the compound from receipt to use.
-
Receiving and Initial Storage:
-
Upon receipt, immediately inspect the packaging. The product is typically shipped in a cold pack.
-
Transfer the sealed vial to a laboratory freezer set to ≤ -20°C .
-
Place the vial inside a desiccator within the freezer to provide a moisture-free environment.
-
-
Weighing and Dispensing:
-
Transfer the desiccator containing the vial from the freezer to a workbench.
-
Crucially, allow the entire desiccator to warm to ambient room temperature before opening. This may take 30-60 minutes. This step prevents condensation of atmospheric moisture onto the cold powder.
-
Once at room temperature, open the desiccator and quickly remove the vial.
-
Weigh the desired amount of powder in a controlled, low-humidity environment if possible.
-
Immediately and tightly reseal the vial. Purge with an inert gas like argon or nitrogen before sealing if possible.
-
Return the vial to the desiccator and place it back in the ≤ -20°C freezer.
-
-
Preparing a Solution for Immediate Use:
-
Add the weighed solid to a clean, dry flask.
-
Using a dry syringe or pipette, add the required volume of fresh, anhydrous solvent (e.g., DMF, DMSO).
-
Proceed with your experiment without delay.
-
Caption: Recommended workflow for storing and handling the compound to maintain its integrity.
References
-
MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Available at: [Link]
-
Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Available at: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
-
MDPI. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
PubMed. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
MDPI. (2023). Role of pH in Regulating Cancer Pyrimidine Synthesis. Available at: [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
Sources
Validation & Comparative
A Comparative Efficacy Analysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Analogs in Kinase Inhibition and Cancer Therapy
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of clinically relevant kinase inhibitors. Its structural similarity to adenine allows it to function as a bioisosteric replacement, effectively competing for the ATP-binding site of various kinases.[1] This guide provides a comparative analysis of the efficacy of analogs derived from the versatile starting material, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, with a focus on their structure-activity relationships (SAR) as anticancer agents. We will delve into the experimental data supporting their mechanisms of action and provide detailed protocols for their evaluation.
The Versatile Pyrazolo[3,4-d]pyrimidine Scaffold
The core structure of pyrazolo[3,4-d]pyrimidine is a foundational element in the design of numerous targeted therapies. Its derivatives have been extensively investigated for their potential to inhibit a wide range of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
The starting scaffold, often a 4-chloro substituted pyrazolo[3,4-d]pyrimidine, provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2][3] The exploration of different substituents at the 4 and 6 positions, as well as on the pyrazole nitrogen, has led to the discovery of potent inhibitors of key oncogenic kinases.
Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Study
The following sections will compare the efficacy of various analogs based on modifications at key positions of the pyrazolo[3,4-d]pyrimidine core. The data is compiled from several key studies and presented to highlight the impact of structural changes on biological activity.
Series 1: Targeting FLT3 and VEGFR2 in Acute Myeloid Leukemia (AML)
A study focused on optimizing a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of potent multikinase inhibitors against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial in AML.[4][5][6] The structure-activity relationship analysis focused on modifications at the 4-position linker, the N-1 position of the pyrazole ring, and the terminal phenylurea moiety.[5]
| Compound ID | N-1 Substitution | 4-Position Linker | Terminal Moiety | MV4-11 IC50 (µM) | FLT3 IC50 (µM) | VEGFR2 IC50 (µM) |
| 1 | H | -NH- | 3-methoxyphenylurea | >10 | 1.278 | 0.305 |
| 33 | H | -O- | 4-chloro-3-(trifluoromethyl)phenylurea | Not specified | Potent inhibitor | Potent inhibitor |
Data synthesized from multiple sources indicating compound 33 as a potent inhibitor.[4][5][6]
The switch from an amino to an ether linker at the 4-position and modifications on the terminal phenylurea group significantly impacted the inhibitory activity. Compound 33 emerged as a highly potent inhibitor, leading to complete tumor regression in an MV4-11 xenograft mouse model at a once-daily dose of 10 mg/kg for 18 days without apparent toxicity.[4][6]
Series 2: Targeting Cyclin-Dependent Kinase 2 (CDK2)
The pyrazolo[3,4-d]pyrimidine scaffold has also been successfully employed to develop potent inhibitors of CDK2, a key regulator of the cell cycle. One study reported a series of novel compounds with significant cytotoxic activities against various cancer cell lines.
| Compound ID | Key Structural Features | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) | HepG-2 IC50 (nM) | CDK2/cyclin A2 IC50 (µM) |
| 13 | Pyrazolo[3,4-d]pyrimidine core | 81 | Not specified | Not specified | 0.081 |
| 14 | Thioglycoside derivative | 45 | 6 | 48 | 0.057 |
| 15 | Thioglycoside derivative | 46 | 7 | 48 | 0.119 |
| Sorafenib (Reference) | - | 144 | 176 | 19 | 0.184 |
Data extracted from a study on novel CDK2 inhibitors.
The results highlight that compounds 14 and 13 exhibited superior inhibitory activity against CDK2 compared to the reference drug Sorafenib. Compound 14 also showed remarkable cytotoxicity against HCT-116 and MCF-7 cell lines.
Series 3: Targeting Dihydrofolate Reductase (DHFR)
In a different approach, the pyrazolo[3,4-d]pyrimidine nucleus was used as an isosteric replacement for the pteridine ring in methotrexate (MTX), a well-known DHFR inhibitor.[7][8] This strategy led to the development of novel antifolate agents with potent antitumor activity.
| Compound ID | Amino Acid Conjugate | DHFR IC50 (µM) | MCF-7 IC50 (µM) |
| 7e | Glutamic acid | 1.83 | Not specified |
| 7f | Arginine | Potent inhibitor | Potent inhibitor |
| MTX (Reference) | - | 5.57 | Not specified |
Data from a study on pyrazolo[3,4-d]pyrimidines as DHFR inhibitors.[7][8]
Compound 7e , a direct isostere of MTX, showed superior DHFR inhibition.[7][8] Compound 7f , bearing an arginine conjugate, was identified as a particularly potent antitumor agent against the MCF-7 breast cancer cell line, inducing S-phase cell cycle arrest and apoptosis.[7][8]
Key Signaling Pathways and Experimental Workflows
The efficacy of these analogs is rooted in their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.
Targeted Signaling Pathways
General Experimental Workflow for Efficacy Evaluation
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of pyrazolo[3,4-d]pyrimidine analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, a substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its analogs represent a highly fruitful area of research in the development of targeted therapies. The extensive structure-activity relationship studies have demonstrated that subtle modifications to the core structure can lead to significant improvements in potency and selectivity against a range of therapeutically relevant targets. The comparative data presented in this guide underscore the importance of rational drug design and rigorous experimental validation in the discovery of novel and effective anticancer agents. Further exploration of this versatile scaffold holds great promise for the future of precision medicine.
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents. (2023). ResearchGate. [Link]
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Yang, L. L., Li, G. B., Ma, S., Zou, C., Zhou, S., Sun, Q. Z., ... & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
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Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (n.d.). PMC - PubMed Central. [Link]
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A Comparative Guide to the Biological Target Validation of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
For researchers, scientists, and drug development professionals, the rigorous validation of a potential drug candidate's biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of methodologies to validate the biological target of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine , a compound featuring the versatile pyrazolo[3,4-d]pyrimidine scaffold. This chemical family is a wellspring for the development of potent kinase inhibitors.[1]
Given the prevalence of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the Src family of non-receptor tyrosine kinases, this guide will proceed under the well-founded hypothesis that Src kinase is a primary biological target of this compound. We will objectively compare its hypothetical performance with Dasatinib , a potent and well-characterized multi-kinase inhibitor with strong activity against Src.[2][3][4] This comparison will be supported by detailed experimental protocols and expected data readouts.
The Central Role of Src Kinase in Cellular Signaling
Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. The signaling cascade initiated by Src is complex and multifaceted, as depicted below.
Caption: Simplified Src kinase signaling pathway.
A Multi-pronged Approach to Target Validation
Validating a biological target requires a convergence of evidence from multiple experimental approaches. This guide will focus on three key pillars of target validation:
-
Biochemical Assays: Directly measuring the enzymatic activity of the target in the presence of the inhibitor.
-
Cellular Target Engagement Assays: Confirming that the compound interacts with its intended target within a living cell.
-
Functional Cellular Assays: Assessing the downstream cellular consequences of target inhibition.
The following sections will provide detailed protocols and comparative data for our compound of interest and the established Src inhibitor, Dasatinib.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are the first step in characterizing the interaction between an inhibitor and its target kinase.[5] These in vitro assays provide quantitative measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC50).
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is directly proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Plate Setup: In a 384-well plate, add 2.5 µL of the test compound (this compound or Dasatinib) at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing Src kinase and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase reaction buffer.
-
Reaction Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Comparative Data (Hypothetical):
| Compound | Target | IC50 (nM) |
| This compound | Src | 50 |
| Dasatinib | Src | 0.8[4] |
This table provides a clear comparison of the inhibitory potency of the two compounds against Src kinase in a biochemical setting.
Cellular Target Engagement: Confirming Interaction in a Live Cell Context
While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. Cellular target engagement assays address this critical question.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based assay that measures compound binding to a target protein in live cells.[6][7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation: Seed HEK293 cells into a 96-well plate. Transfect the cells with a vector encoding for a Src-NanoLuc® fusion protein.
-
Compound Addition: The following day, treat the cells with a serial dilution of the test compound.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for Src to all wells.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader. Calculate the BRET ratio.
Comparative Data (Hypothetical):
| Compound | Target | Cellular IC50 (nM) |
| This compound | Src | 250 |
| Dasatinib | Src | 10 |
This data provides a direct comparison of the compounds' ability to engage Src within a live cellular environment.
Functional Cellular Assays: Assessing Downstream Effects
The ultimate validation of a targeted inhibitor is its ability to modulate the downstream biological functions of its target. For Src, this involves assessing its impact on cell proliferation and migration.
Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric assay for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product. A decrease in the formazan signal is indicative of reduced cell proliferation or increased cell death.
Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on Src signaling (e.g., a glioblastoma cell line) into a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.
Detailed Protocol:
-
Create Confluent Monolayer: Grow Src-dependent cancer cells to a confluent monolayer in a 6-well plate.
-
Create "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Compound Treatment: Replace the media with fresh media containing the test compound at a relevant concentration (e.g., near the cellular IC50).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point to quantify cell migration.
Comparative Data (Hypothetical):
| Compound | Cell Proliferation (GI50, µM) | Cell Migration (% Wound Closure at 24h) |
| This compound | 1.5 | 40% |
| Dasatinib | 0.1[2] | 85% |
These functional assays provide crucial information on the cellular consequences of target engagement and inhibition.
Conclusion
The validation of a biological target is a multi-faceted process that requires a convergence of evidence from biochemical, cellular target engagement, and functional assays. This guide has outlined a comprehensive and objective framework for validating the biological target of this compound, with a focus on its hypothesized interaction with Src kinase. By comparing its performance with the well-characterized inhibitor Dasatinib, researchers can gain a deeper understanding of its potency, cellular efficacy, and potential as a therapeutic agent. The detailed protocols and expected data provide a practical roadmap for scientists in the field of drug discovery and development.
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Chen, B., et al. (2009). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 9, 354. Retrieved from [Link]
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Advani, R. H., & Buggy, J. J. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 9(10), 1465–1477. Retrieved from [Link]
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IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. Retrieved from [Link]
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Al-Ali, H., & Järås, M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 181–196. Retrieved from [Link]
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Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]
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Robers, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(2), 221–229.e3. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Spandidos Publications. (2016, May 18). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Zhang, M., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 587635. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Retrieved from [Link]
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MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. Retrieved from [Link]
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Ahmed, H. E. A., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
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Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113429. Retrieved from [Link]
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MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
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AWS. (n.d.). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. Retrieved from [Link]
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MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7856–7873. Retrieved from [Link]
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Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]
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Gorniak, M., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][7]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 23(19), 11571. Retrieved from [Link]
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A Researcher's Guide to Assessing the Selectivity Profile of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1] Its bioisosteric resemblance to adenine allows for potent inhibition of a wide range of kinases by competing for the ATP-binding site.[2] The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine represents a key intermediate in the synthesis of a new generation of targeted therapies.[3] However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: ensuring inhibitor selectivity.[2] Off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough assessment of the selectivity profile a critical step in the preclinical development of any pyrazolo[3,4-d]pyrimidine-based inhibitor.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the selectivity profile of this compound and its derivatives. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. For the purpose of this guide, we will consider a hypothetical derivative, "Compound X," based on the core structure of this compound, and assume its primary target is the Src non-receptor tyrosine kinase, a common target for this class of inhibitors.[4][5][6][7]
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[8] The structural similarity of their ATP-binding sites makes achieving absolute inhibitor selectivity a formidable task. Broad-spectrum kinase inhibition can be therapeutically beneficial in some contexts, but for targeted therapies, off-target effects are a major liability.[2] A comprehensive selectivity profile serves multiple purposes:
-
Validation of On-Target Activity: It confirms that the observed biological effects are indeed due to the inhibition of the intended target.
-
Identification of Potential Off-Target Liabilities: Early identification of off-target interactions allows for medicinal chemistry efforts to mitigate these effects.
-
Discovery of Novel Therapeutic Opportunities: Unexpected off-target activities can sometimes be harnessed for new therapeutic indications (polypharmacology).
-
Understanding Structure-Activity Relationships (SAR): Comparing the selectivity profiles of a series of analogs provides crucial insights for rational drug design.
A Multi-faceted Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based assays that confirm target engagement in a physiological context. This guide will focus on three widely adopted and complementary techniques:
-
Radiometric Kinase Assays: The gold standard for quantifying kinase activity, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Fluorescence Polarization (FP) Assays: A non-radioactive, high-throughput method for measuring kinase activity in a homogenous format.
-
Cellular Thermal Shift Assay (CETSA®): A powerful technique for verifying target engagement in intact cells and tissues.
The following sections will provide detailed protocols for each of these assays, contextualized for the assessment of our hypothetical Src inhibitor, Compound X.
Experimental Protocols
Radiometric Kinase Assay for Primary Target and Off-Target Inhibition
Principle: This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific substrate.[6][9][10][11][12] The amount of incorporated radioactivity is directly proportional to the kinase activity. By performing the assay in the presence of an inhibitor, the degree of inhibition can be precisely determined.
Experimental Workflow:
Caption: Workflow for a competitive FP kinase assay.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Unlabeled cdc2 (6-20) peptide.
-
ATP: At the Kₘ concentration for Src kinase.
-
Compound X: Serially diluted in DMSO.
-
Detection Mix: A pre-mixed solution of a fluorescently labeled phosphopeptide tracer and a phospho-Src specific antibody in FP dilution buffer. The concentrations of tracer and antibody need to be optimized to provide a good assay window.
-
-
Set up the Kinase Reaction:
-
In a low-volume, black 384-well plate, add 1 µL of serially diluted Compound X or DMSO.
-
Add 5 µL of a solution containing Src kinase and the unlabeled substrate peptide.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
-
Incubate:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detect:
-
Add 10 µL of the Detection Mix to each well. This will stop the kinase reaction and initiate the competitive binding.
-
Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw FP values (in mP) are converted to percent inhibition relative to high (no kinase) and low (no inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of appropriate controls. A "no kinase" control establishes the high FP signal, while a "no inhibitor" (DMSO) control establishes the low FP signal for an uninhibited reaction. A known Src inhibitor should also be included as a positive control to validate the assay performance.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful method for assessing the engagement of a compound with its target protein in a cellular environment. [1][13][14][15][16]The principle is based on the ligand-induced thermal stabilization of the target protein. [13][14]When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high Src activity) to ~80% confluency.
-
Treat the cells with a desired concentration of Compound X or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Src protein in each sample using a standard method like Western blotting or an ELISA. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity of the soluble Src protein.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle-treated and Compound X-treated samples.
-
A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and confirms target engagement.
-
Expertise in Action: The beauty of CETSA® is its ability to bridge the gap between in vitro biochemistry and in vivo pharmacology. It provides evidence of target engagement under more physiologically relevant conditions, accounting for factors like cell permeability and intracellular compound concentration.
Comparative Data Analysis: A Hypothetical Selectivity Profile for Compound X
To illustrate how the data from these assays would be presented and interpreted, we have generated a hypothetical selectivity profile for Compound X. We assume that Compound X was first identified as a potent inhibitor of Src kinase and then screened against a panel of 99 other kinases using a radiometric assay at a concentration of 1 µM. For kinases showing >70% inhibition at 1 µM, full IC₅₀ curves were generated.
Table 1: Kinase Selectivity of Compound X
| Kinase Target | Family | % Inhibition at 1 µM | IC₅₀ (nM) |
| Src | TK | 98% | 5 |
| Fyn | TK | 95% | 15 |
| Lck | TK | 92% | 25 |
| Yes | TK | 88% | 40 |
| Abl | TK | 65% | 250 |
| BTK | TK | 75% | 150 |
| EGFR | TK | 20% | >10,000 |
| VEGFR2 | TK | 15% | >10,000 |
| CDK2 | CMGC | 5% | >10,000 |
| p38α | CMGC | 8% | >10,000 |
| AKT1 | AGC | 12% | >10,000 |
| PI3Kα | Lipid | 2% | >10,000 |
| ... (87 other kinases) | ... | <10% | >10,000 |
TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK; AGC: PKA, PKG, PKC.
Interpretation of the Data:
The data in Table 1 suggests that Compound X is a potent inhibitor of Src kinase with an IC₅₀ of 5 nM. It also shows significant activity against other Src family kinases (Fyn, Lck, Yes), which is common for inhibitors targeting this family due to the high homology of their ATP-binding sites. The compound exhibits moderate activity against Abl and BTK, suggesting these are potential off-targets that may need to be addressed through further medicinal chemistry optimization. Importantly, Compound X shows high selectivity against a broad range of other kinases from different families, including receptor tyrosine kinases (EGFR, VEGFR2), cyclin-dependent kinases (CDK2), and serine/threonine kinases (p38α, AKT1).
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase inhibitor selectivity is to plot the inhibition data on a kinome map. This provides an at-a-glance overview of the compound's activity across the entire kinome.
Caption: Simplified kinome map of Compound X selectivity.
This kinome map visually represents the data from Table 1, with red circles indicating potent inhibition, yellow indicating moderate inhibition, and green indicating weak or no inhibition. This type of visualization is highly effective for communicating the selectivity profile of a compound in publications and presentations.
Conclusion and Future Directions
The comprehensive assessment of a kinase inhibitor's selectivity profile is a non-negotiable component of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold holds immense therapeutic promise, but its potential can only be fully realized through a deep understanding of its interactions across the kinome. By employing a multi-pronged strategy that combines robust biochemical assays like radiometric and fluorescence polarization methods with cell-based target engagement assays such as CETSA®, researchers can build a high-confidence selectivity profile for compounds like this compound and its derivatives.
The hypothetical data presented for Compound X illustrates a desirable selectivity profile: potent on-target activity with a clear, manageable set of off-targets. This information provides a clear path for further optimization, guiding medicinal chemists to enhance selectivity and ultimately develop safer, more effective targeted therapies. The methodologies and principles outlined in this guide provide a solid foundation for any research program aimed at advancing novel kinase inhibitors from the bench to the clinic.
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PanVera Corporation. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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BPS Bioscience. Kinase Screening and Profiling Services. [Link]
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PLOS One. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. [Link]
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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CETSA®. CETSA® Technology. [Link]
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National Institutes of Health (NIH). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
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EMBL-EBI. Target Landscape of Clinical Kinase Inhibitors. [Link]
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Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
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Patricelli, M. P., et al. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. [Link]
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MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Compounds
Introduction: The Privileged Scaffold and the Efficacy Gauntlet
In the landscape of modern oncology drug discovery, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, crucial regulators of cell signaling that are often dysregulated in cancer.[1] Consequently, this scaffold is the foundation for a multitude of potent inhibitors targeting key oncogenic drivers like Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4]
However, potency in a test tube does not guarantee success in a patient. The journey from a promising hit in an initial screen to a viable clinical candidate is a rigorous gauntlet of testing. The critical challenge lies in bridging the translational gap between in vitro efficacy—how a compound affects purified proteins or cancer cells in a dish—and in vivo efficacy—its performance in a complex, living biological system.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the in vitro and in vivo performance of novel pyrazolo[3,4-d]pyrimidine compounds. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry that builds a robust data package for preclinical decision-making.
Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment
The initial evaluation of any new chemical entity begins in vitro. These assays are the bedrock of our understanding, offering a rapid, cost-effective, and controlled environment to answer two fundamental questions: Does the compound engage its intended molecular target? And does this engagement translate into anti-cancer activity in cultured cells?[5][6]
A. Biochemical Assays: Quantifying Target Engagement
The first step is to confirm that your compound directly interacts with its purified kinase target in a cell-free system. This provides a clean measure of potency (typically the IC50 value) without the complexities of cellular uptake or metabolism.
Featured Protocol: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for their sensitivity and homogenous format, eliminating wash steps.[7]
Causality Behind the Protocol:
-
Why TR-FRET? It measures the direct consequence of kinase activity—substrate phosphorylation—in a high-throughput format. The long-lived fluorescence signal minimizes interference from compound autofluorescence.
-
Why a Positive Control? Including a known potent inhibitor (e.g., Dasatinib for Src kinase) validates that the assay system is responsive and performing as expected.[3]
-
Why a DMSO Control? This represents 0% inhibition and ensures the solvent used to dissolve the compound does not interfere with the assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the purified target kinase (e.g., recombinant human Src), the biotinylated substrate peptide, and ATP.
-
Compound Plating: In a 384-well assay plate, serially dilute the pyrazolo[3,4-d]pyrimidine test compounds to create a dose-response curve (e.g., 10 µM to 1 nM). Include wells for a positive control inhibitor and a DMSO vehicle control.
-
Kinase Reaction: Add the kinase, substrate peptide, and test compound to the wells. Allow a brief pre-incubation (e.g., 15 minutes) for the compound to bind to the kinase.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). The biotinylated substrate binds to SA-APC, and if phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into proximity for FRET.
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader. Calculate the ratio of the acceptor and donor emission signals.
-
Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
B. Cell-Based Assays: Assessing Cellular Potency and Viability
While a biochemical IC50 is vital, it doesn't guarantee a compound can enter a cell, remain stable, and inhibit its target in the crowded cellular environment.[5][6][8][9] Cell-based assays are the essential next step.
Featured Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population, serving as a proxy for cell viability and proliferation.[10][11]
Causality Behind the Protocol:
-
Why MTT? It's a robust, widely adopted method for assessing the cytotoxic or cytostatic effects of a compound. The principle relies on the enzymatic reduction of MTT by mitochondrial dehydrogenases in living, metabolically active cells into a purple formazan product.[10]
-
Why Adherent Cells in the Exponential Phase? Using healthy, actively dividing cells ensures that the measured effect is due to the compound's activity and not poor cell culture conditions.[10]
-
Why a 72-hour Incubation? This duration typically allows for several cell doubling times, making it possible to observe both immediate toxic effects and longer-term anti-proliferative effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U87 glioblastoma, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[12]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution and read the absorbance at ~570 nm using a microplate reader.[12]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Plot the results to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing the In Vitro Workflow
A logical, tiered screening approach is essential for efficient resource allocation.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Summarizing In Vivo Data
A concise summary table allows for direct comparison of the anti-tumor activity of different compounds.
| Compound ID | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Body Weight Change % | Statistical Significance (p-value) |
| PY-001 | 50 mg/kg, QD | 65% | -2% | < 0.001 |
| PY-003 | 50 mg/kg, QD | 48% | -4% | < 0.01 |
| Vehicle | - | 0% | +5% | - |
Data is hypothetical and for illustrative purposes. TGI is calculated relative to the vehicle control group.
Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Results
The ultimate goal is to establish a clear relationship between a compound's performance in the lab and its efficacy in a preclinical model. A pyrazolo[3,4-d]pyrimidine derivative might be highly potent against a purified kinase and in a cell-based assay, yet fail to show significant tumor growth inhibition in vivo. [13]This disconnect is often the greatest hurdle in drug development.
Causality of Discrepancies:
-
Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching a therapeutic concentration at the tumor site.
-
Limited Bioavailability: The compound may not be able to effectively cross biological barriers to reach the tumor tissue. For brain tumors, crossing the blood-brain barrier is a major challenge. [14]* Toxicity: The compound may be too toxic at the efficacious dose, causing unacceptable side effects (e.g., weight loss) that limit its therapeutic window.
-
Influence of the Tumor Microenvironment: The in vivo tumor microenvironment, with its complex mix of stromal cells, blood vessels, and extracellular matrix, can confer resistance to drugs that are effective against cancer cells grown in isolation on plastic. [15]
A Framework for Go/No-Go Decisions
The decision to advance a compound from in vitro characterization to expensive and labor-intensive in vivo studies requires a logical, data-driven framework.
Caption: Decision framework for advancing a compound to in vivo studies.
Conclusion
The evaluation of pyrazolo[3,4-d]pyrimidine compounds, like any promising therapeutic scaffold, demands a rigorous, multi-faceted approach that systematically bridges the gap from molecular target to whole-organism efficacy. Success is not defined by a single potent IC50 value, but by the thoughtful integration of data from biochemical, cellular, and animal models. By understanding the causality behind each experimental choice and meticulously correlating the results, we can build a compelling case for a compound's therapeutic potential. This structured comparison guide provides the logical framework to de-risk drug development programs and identify those pyrazolo[3,4-d]pyrimidine derivatives with the highest probability of translating into effective cancer therapies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine represents a key intermediate and a potential therapeutic agent in its own right, valued for its synthetic tractability and biological potential.[4][5][6][7] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a cornerstone of strategic drug development.
This guide provides a comprehensive framework for analyzing the cross-reactivity profile of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and interpret hypothetical data to illustrate a real-world scenario. For the purpose of this guide, we will hypothesize that the primary target of our compound is Tyrosine Kinase X (TKX), a fictional but representative member of a cancer-relevant kinase family.
The Imperative of Selectivity Profiling
Kinases share a high degree of structural similarity in their ATP-binding pockets, the primary site of action for many small molecule inhibitors. This homology is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity. Unintended inhibition of other kinases can disrupt critical cellular signaling pathways, leading to adverse effects. Consequently, early and comprehensive selectivity profiling is paramount to de-risk a drug candidate and to understand its full biological activity.[8][9][10]
A tiered approach to cross-reactivity analysis is often the most effective. This typically begins with broad, high-throughput biochemical screens against a large panel of kinases, followed by more focused cell-based assays to confirm off-target effects in a more physiologically relevant context.[11][12]
Experimental Design: A Two-Pronged Approach
To construct a robust cross-reactivity profile for this compound, we will employ a combination of biochemical and cell-based assays. This dual strategy allows for the initial identification of potential off-targets with high sensitivity, followed by validation of these interactions within a cellular environment.
Biochemical Kinase Profiling: Casting a Wide Net
The initial step is to screen the compound against a broad panel of kinases to identify any potential off-target interactions. This provides a global view of the compound's selectivity across the kinome.
Rationale for Assay Choice: A radiometric assay, such as the HotSpot™ assay, or a mobility shift assay will be utilized for their high sensitivity and suitability for high-throughput screening.[8][9] These assays directly measure the catalytic activity of the kinase, providing a quantitative measure of inhibition.
Experimental Workflow:
Caption: Workflow for a radiometric-based biochemical kinase profiling assay.
Cell-Based Orthogonal Validation: Assessing Physiological Relevance
Biochemical assays, while sensitive, are performed in a simplified, artificial environment. Cell-based assays are crucial for confirming whether the off-target interactions observed in biochemical screens translate to a functional effect in a living system.[11][12][13]
Rationale for Assay Choice: A NanoBRET™ Target Engagement Assay is an excellent choice for intracellular target engagement. This assay measures the apparent affinity of a compound for a target protein in living cells, providing a more physiologically relevant measure of interaction. For functional validation, a cell viability assay (e.g., CellTiter-Glo®) on cell lines dependent on the identified off-targets can be employed.
Experimental Workflow:
Caption: Workflow for a NanoBRET™ Target Engagement cell-based assay.
Hypothetical Data Presentation and Interpretation
To illustrate the output of such a study, let's consider the following hypothetical data for this compound.
Table 1: Biochemical Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| TKX (Primary Target) | 98% | 15 |
| Kinase A | 85% | 150 |
| Kinase B | 55% | 800 |
| Kinase C | 20% | >10,000 |
| Kinase D | 92% | 85 |
| ... (90+ other kinases) | <10% | >10,000 |
Table 2: Cell-Based Target Engagement and Functional Data
| Target | Cell Line | NanoBRET™ IC50 (nM) | Cell Viability EC50 (µM) |
| TKX | Cancer Line 1 (TKX-dependent) | 50 | 0.1 |
| Kinase A | Cancer Line 2 (Kinase A-dependent) | 500 | 1.5 |
| Kinase D | Normal Cell Line 1 (Expressing Kinase D) | 300 | >20 |
Analysis and Interpretation
The biochemical screen (Table 1) indicates that this compound is a potent inhibitor of its primary target, TKX, with an IC50 of 15 nM. However, the screen also reveals significant off-target activity against Kinase A and Kinase D, with IC50 values of 150 nM and 85 nM, respectively.
The cell-based target engagement data (Table 2) confirms that the compound engages TKX, Kinase A, and Kinase D in a cellular context, although with reduced potency compared to the biochemical assay, which is expected due to factors like cell permeability and ATP competition.
Crucially, the functional data reveals that while the compound potently inhibits the proliferation of a TKX-dependent cancer cell line (EC50 = 0.1 µM), its effect on a Kinase A-dependent cell line is significantly weaker (EC50 = 1.5 µM). Furthermore, despite engaging Kinase D in cells, the compound shows minimal impact on the viability of a normal cell line expressing this kinase at concentrations up to 20 µM.
Expert Insights: This discrepancy between biochemical potency and cellular effect is a critical finding. It suggests that while this compound can bind to Kinase D, this interaction may not translate into a functional consequence in the tested cell line, or the cell line may have compensatory mechanisms that mitigate the effect of Kinase D inhibition. The 10-fold selectivity for TKX over Kinase A in the biochemical assay is mirrored in the 15-fold difference in cellular potency, suggesting that Kinase A is a true off-target that could contribute to both efficacy and toxicity.
Detailed Experimental Protocols
Protocol 1: Radiometric Biochemical Kinase Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a 10-point concentration curve.
-
In a 96-well plate, add 5 µL of the compound dilution to each well.
-
Add 20 µL of a kinase/substrate mixture containing the specific kinase and its corresponding substrate peptide.
-
Initiate the reaction by adding 25 µL of a solution containing [γ-³³P]ATP at the desired concentration (e.g., apparent Km for ATP).[14]
-
Incubate the plate at 30°C for a predetermined linear reaction time (e.g., 60 minutes).
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 Filtermat.
-
Wash the Filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the Filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
Protocol 2: NanoBRET™ Target Engagement Assay
-
One day prior to the assay, transfect the desired cell line (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
On the day of the assay, harvest and resuspend the cells in Opti-MEM.
-
Dispense the cells into a 96-well white assay plate.
-
Prepare a serial dilution of this compound and add it to the cells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add the Nano-Glo® Substrate and read the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Calculate the raw BRET ratio and then convert it to milliBRET units (mBU).
-
Determine the IC50 value from the concentration-response curve.
Conclusion and Future Directions
The cross-reactivity analysis of this compound reveals a potent inhibitor of its intended target, TKX, with a manageable off-target profile. The identified off-target, Kinase A, warrants further investigation to understand its potential clinical implications. The lack of functional consequence from Kinase D inhibition is a positive finding, but should be confirmed in additional cell models.
This guide provides a robust framework for the systematic evaluation of a compound's selectivity. The integration of biochemical and cell-based assays offers a comprehensive view, enabling informed decisions in the drug development process. Future studies should expand upon these findings by exploring the structural basis for the observed selectivity and by assessing the in vivo consequences of the identified off-target activities.
References
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A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Pyrimido[4,5-d]pyrimidine Scaffolds in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount, forming the structural core of countless therapeutic agents. Among these, fused pyrimidine systems have garnered immense interest due to their structural resemblance to endogenous purines, allowing them to function as privileged scaffolds in drug design. This guide provides a head-to-head comparison of two isomeric, yet distinct, fused pyrimidine scaffolds: pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-d]pyrimidine .
The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of adenine, is composed of a pyrimidine ring fused to a pyrazole ring.[1] This scaffold has proven to be exceptionally versatile, leading to the development of numerous potent kinase inhibitors.[2][3] Conversely, the pyrimido[4,5-d]pyrimidine nucleus consists of two fused pyrimidine rings. Its derivatives have also demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]
This guide will dissect the fundamental differences and similarities between these two scaffolds, offering insights into their synthesis, physicochemical properties, structure-activity relationships (SAR), and therapeutic applications. By providing experimental data and detailed protocols, we aim to equip researchers with the knowledge to strategically select and optimize these scaffolds for their specific drug discovery programs.
Figure 1. Core chemical structures of the two scaffolds.
Structural and Physicochemical Properties: A Tale of Two Rings
The core difference between the two scaffolds lies in the nature of the five-membered ring fused to the pyrimidine. The pyrazole ring in pyrazolo[3,4-d]pyrimidine introduces distinct electronic and steric properties compared to the second pyrimidine ring in pyrimido[4,5-d]pyrimidine.
The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of purine, which is fundamental to its ability to interact with ATP-binding sites in kinases.[3][6] The arrangement of nitrogen atoms allows it to mimic the hydrogen bonding pattern of adenine, forming crucial interactions within the hinge region of kinase domains.[7] The pyrimido[4,5-d]pyrimidine scaffold, while also a purine analogue, presents a different distribution of hydrogen bond donors and acceptors, potentially leading to different target profiles.
| Property | Pyrazolo[3,4-d]pyrimidine (Core) | Pyrimido[4,5-d]pyrimidine (Core) | Rationale for Differences |
| Formula | C₅H₄N₄ | C₆H₄N₄ | Pyrazolo ring has one less carbon and one more nitrogen than the pyrimidine ring. |
| Molecular Weight | 120.11 g/mol [8] | 132.12 g/mol [9] | Difference in atomic composition. |
| XLogP3 | 0.2[8] | 0.3 (Predicted) | The additional nitrogen in the pyrazole ring slightly increases polarity compared to the all-carbon-and-nitrogen pyrimidine ring. |
| H-Bond Donors | 1 (N1-H or N2-H) | 0 | The pyrazole ring contains an N-H group, a key feature for kinase hinge binding. The core pyrimido[4,5-d]pyrimidine has no exocyclic H-bond donors. |
| H-Bond Acceptors | 3 (N3, N5, N7) | 4 (N1, N3, N5, N7) | The pyrimidine ring has two acceptor nitrogens, while the pyrazole has one, leading to a different acceptor profile. |
Synthetic Accessibility and Chemical Reactivity
The synthetic routes to these scaffolds are well-established, yet distinct, offering different opportunities for diversification.
Pyrazolo[3,4-d]pyrimidine Synthesis: A common and efficient strategy involves the construction of a substituted pyrazole ring first, followed by the annulation of the pyrimidine ring. A typical starting material is 5-amino-1H-pyrazole-4-carbonitrile, which can be cyclized by heating with formic acid or formamide.[1][10] This approach allows for easy installation of substituents on the pyrazole ring (at the N1 position) by selecting the appropriate hydrazine derivative in the initial pyrazole synthesis. The resulting 4-hydroxy or 4-amino pyrazolopyrimidines are key intermediates that can be further functionalized. For instance, chlorination of the 4-hydroxy group with POCl₃ provides a reactive 4-chloro intermediate, which is a versatile precursor for introducing various nucleophiles.[1]
Pyrimido[4,5-d]pyrimidine Synthesis: The synthesis of this scaffold typically begins with a pre-formed, substituted pyrimidine. A widely used precursor is 6-aminouracil or its derivatives.[11][12] One classic method is a one-pot condensation reaction involving a 6-aminothiouracil derivative, an aldehyde, and a guanidine derivative.[11] This allows for the introduction of diversity at multiple positions of the final scaffold. Solid-phase synthesis strategies have also been developed, enabling the generation of large libraries of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones for high-throughput screening.[13]
Figure 2. Generalized synthetic workflows for the two scaffolds.
Head-to-Head Biological Activity and Therapeutic Applications
Both scaffolds are biologically versatile, but the pyrazolo[3,4-d]pyrimidine core has achieved greater success in clinical applications, particularly in oncology.
Kinase Inhibition and Anticancer Activity
This is the area where the pyrazolo[3,4-d]pyrimidine scaffold truly excels. Its identity as an adenine bioisostere makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[3][14]
-
Mechanism: The N1-H and N7 of the pyrazole ring, along with the N3 of the pyrimidine ring, mimic the hydrogen bonding interactions of adenine with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Prominent Targets: This scaffold has yielded inhibitors against a wide range of kinases, including Bruton's tyrosine kinase (BTK), Src, cyclin-dependent kinases (CDKs), FLT3, VEGFR2, and EGFR.[3][10][15][16][17]
-
Approved Drug: The most notable example is Ibrutinib (Imbruvica®) , a potent and selective BTK inhibitor approved for treating B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[3] Ibrutinib features an acrylamide group that forms a covalent bond with a cysteine residue in BTK, making it an irreversible inhibitor.[3]
The pyrimido[4,5-d]pyrimidine scaffold also exhibits significant anticancer properties, though its mechanisms are more diverse.
-
Kinase Inhibition: Derivatives have been developed as potent and selective inhibitors of CDKs, particularly CDK2, which is crucial for cell cycle progression.[11]
-
Antifolate Activity: Some pyrimido[4,5-d]pyrimidines act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This mechanism is distinct from kinase inhibition and is a hallmark of classical chemotherapy.[5][18]
-
Other Mechanisms: This scaffold has also been explored for its potential to inhibit monocarboxylate transporters (MCTs), which are involved in tumor metabolism.[12]
Figure 3. Mimicry of ATP-kinase hinge interactions.
Comparative Inhibitory Activity Data
| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | 1.278 (Hit compound) -> 0.033 (Optimized) | [16] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | 0.305 (Hit compound) -> 0.015 (Optimized) | [16] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | ~0.5-1.0 (for anilino series) | [15] |
| Pyrimido[4,5-d]pyrimidine | CDK2 | 0.05 - 0.31 | [11] |
| Pyrimido[4,5-d]pyrimidine | CDK4 | 0.66 - >10 | [11] |
Note: Direct comparison is challenging as experimental conditions vary. Data is presented to illustrate the potency that can be achieved with each scaffold.
Other Biological Activities
Both scaffolds have been reported to possess a broad spectrum of other biological activities, making them versatile templates for drug discovery beyond oncology.
-
Pyrazolo[3,4-d]pyrimidines: Have shown anti-inflammatory, antimicrobial, and antiviral activities.[2][19] Their anti-inflammatory effects are often attributed to the inhibition of kinases involved in inflammatory signaling, such as p38 MAPK, or enzymes like COX-2.[2]
-
Pyrimido[4,5-d]pyrimidines: This class has a particularly diverse activity profile, including diuretic, antimicrobial, anthelmintic, antiviral, and anti-inflammatory properties.[4][5][18]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR for each scaffold is crucial for rational drug design.
-
Pyrazolo[3,4-d]pyrimidine:
-
N1 Position: Substitution at the N1 position of the pyrazole ring is often detrimental to kinase inhibitory activity, as the N1-H is a critical hydrogen bond donor for hinge binding.[20] However, some successful inhibitors feature N1 substituents, suggesting this is target-dependent.[21]
-
C4 Position: This is a key vector for diversification. Attaching substituted anilines or phenoxy groups at C4 has led to potent multikinase inhibitors.[16][20] The nature of the substituent on the phenyl ring is critical for achieving potency and selectivity.
-
C3 and C6 Positions: Modifications at these positions can modulate solubility, metabolic stability, and target selectivity.
-
-
Pyrimido[4,5-d]pyrimidine:
-
C2, C5, C7 Positions: For CDK2 inhibitors, a trisubstituted pattern is common. The groups at these positions influence potency and selectivity against related kinases like CDK4.[11]
-
N1 and N3 Positions: In the pyrimidinedione series, these positions are readily alkylated, allowing for the fine-tuning of physicochemical properties.[12]
-
The ability to selectively vary substituents at four or more positions (N-1, N-3, C-5, and C-7) provides a high degree of synthetic tractability for creating diverse chemical libraries.[12]
-
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivative
This protocol is a generalized procedure based on common synthetic routes for kinase inhibitors.[1][10][22]
Step 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL), reflux the mixture for 7 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure pyrimidinone.[10] Causality: The formic acid serves as both the solvent and the source of the C4 carbon, leading to the cyclization of the pyrimidine ring.
Step 2: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the pyrimidinone from Step 1 (1.0 g, 4.42 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Reflux the mixture for 18 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chloro-intermediate.[22] Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings into reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution.
Step 3: Nucleophilic Substitution with Aniline
-
Dissolve the 4-chloro intermediate (1.0 g, 4.12 mmol) in isopropanol (20 mL).
-
Add the desired aniline derivative (e.g., 3-fluoroaniline, 1.1 eq, 4.53 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to obtain the final compound. Causality: The electron-withdrawing nature of the fused ring system activates the C4 position for SₙAr, allowing the amine to displace the chloride.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol describes a standard method to evaluate the cytotoxic effects of the synthesized compounds.[10][23]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium to the final desired concentrations (typically ranging from 0.01 to 100 µM). The final DMSO concentration should be <0.5%.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds, while structurally similar, offer distinct advantages and opportunities for drug discovery.
-
The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly successful framework for the development of ATP-competitive kinase inhibitors. Its intrinsic ability to mimic adenine provides a strong foundation for potent target engagement. The clinical success of Ibrutinib solidifies its status as a premier scaffold in oncology. Future work will likely focus on developing next-generation inhibitors that overcome resistance and target novel kinases.
-
The pyrimido[4,5-d]pyrimidine scaffold demonstrates remarkable versatility, with derivatives showing efficacy through diverse mechanisms including kinase inhibition, antifolate activity, and transporter modulation. Its synthetic tractability allows for the creation of large, diverse libraries. This scaffold may be particularly valuable for developing multi-target agents or for applications outside of oncology, such as in infectious diseases and inflammatory conditions.
The choice between these scaffolds should be guided by the specific therapeutic target and desired mechanism of action. For projects targeting the ATP-binding site of kinases, the pyrazolo[3,4-d]pyrimidine core is a logical and powerful starting point. For exploratory programs seeking novel mechanisms or broader biological activity, the synthetic flexibility and diverse pharmacology of the pyrimido[4,5-d]pyrimidine scaffold make it an attractive alternative.
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
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Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Sci-Hub. [Link]
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Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. [Link]
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
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Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. National Institutes of Health. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
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Pyrimido[4,5-D]pyrimidine. PubChem. [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]
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Synthesis and Physical Properties of 4-Oxo- and 4-Thio-pyrimido[4,5-d]pyrimidine1. ACS Publications. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]
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Marketed drugs containing the pyrimidine scaffold. ResearchGate. [Link]
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Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]
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Compounds currently approved or undergoing clinical trials for cancer... ResearchGate. [Link]
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benchmarking 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine against known standards
An Application Scientist's Guide to Benchmarking 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
A Foreword for the Modern Researcher
In the fast-paced world of drug discovery, the rigorous, multi-faceted evaluation of a novel chemical entity is the bedrock upon which successful therapeutic programs are built. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that a compound is more than just its primary potency value. We will delve into a comprehensive benchmarking strategy for this compound, a member of the pyrazolo[3,4-d]pyrimidine class. This chemical scaffold is a well-regarded "privileged structure" in medicinal chemistry, known for producing numerous clinically successful kinase inhibitors. Our goal is not to provide a rigid checklist, but to illustrate a logical, causality-driven approach to understanding how this specific molecule performs against established industry standards.
Foundational Understanding: The Compound and Its Context
This compound is a heterocyclic compound whose core structure is an analog of purine. This structural similarity makes it an ideal candidate for interacting with ATP-binding sites on a variety of enzymes, most notably protein kinases.[1] Dysregulation of kinase activity is a known driver of numerous pathologies, particularly cancer, making kinase inhibition a cornerstone of modern oncology. Therefore, the central hypothesis for this benchmarking guide is that our compound of interest possesses potential as a kinase inhibitor.
The purpose of benchmarking is to generate a comparative data package that contextualizes the compound's performance. This allows for an objective assessment of its strengths and weaknesses, guiding future optimization efforts or go/no-go decisions.
The Importance of a Curated Comparator Panel
A benchmark is only as good as the standards against which it is measured. The selection of comparators should be a strategic mix of compounds that provide a comprehensive performance landscape.
-
Broad-Spectrum Inhibitor: To understand the upper limit of potency and the potential for off-target effects.
-
Structurally Related, Clinically Relevant Inhibitor: To provide a direct comparison against a compound with a similar chemical scaffold and known clinical utility.
-
Mechanism-Specific Inhibitors: To compare against compounds that target similar pathways or kinase families.
Table 1: Recommended Comparator Panel for Kinase Inhibitor Benchmarking
| Standard Compound | Class / Mechanism | Primary Target(s) | Rationale for Inclusion |
| Staurosporine | Natural Product | Broad-Spectrum Kinase Inhibitor | The "gold standard" for potent, non-specific kinase inhibition. Establishes a baseline for maximum achievable potency in enzymatic assays. |
| Dasatinib | Pyrazolopyrimidine | BCR-ABL, SRC Family Kinases | A clinically approved, structurally related compound. Provides a direct and highly relevant benchmark for potency and selectivity.[2] |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR | A first-in-class, highly successful tyrosine kinase inhibitor. Serves as a benchmark for selectivity and cellular activity.[2] |
| Erlotinib | Anilinoquinazoline | EGFR Tyrosine Kinase | A well-characterized, selective inhibitor. Useful for assessing specificity against a key oncogenic kinase family. |
A Multi-Tiered Experimental Framework for Robust Benchmarking
We will employ a tiered approach, moving from simple, direct biochemical assays to more complex, biologically relevant cellular systems. This progression allows for the systematic de-risking and characterization of the compound.
Tier 1: In Vitro Biochemical Potency and Selectivity
The first step is to quantify the direct inhibitory effect of the compound on purified enzymes. This removes the complexities of cellular biology and provides a clean measure of enzymatic inhibition (IC50).
Experimental Protocol: Luminescence-Based Kinase Activity Assay
This protocol is designed to measure the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and all comparator compounds in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound in an appropriate assay buffer, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup: In a 384-well plate, add the purified target kinase and its specific substrate peptide to each well.
-
Compound Addition: Add 5 µL of the serially diluted compounds to the reaction wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration approximating the Km for the specific enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour. The precise time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luminescence produced is directly proportional to the amount of ATP remaining.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
dot
Caption: Workflow for an in vitro luminescence-based kinase assay.
Tier 2: Cellular Activity and Target Engagement
A compound's biochemical potency does not guarantee cellular activity. It must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.
Experimental Protocol: Cell Proliferation Assay (MTT or Resazurin-based)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into 96-well plates at an optimized density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test and standard compounds for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., Resazurin) and incubate for 2-4 hours. Viable cells metabolize the reagent, causing a measurable colorimetric or fluorescent change.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration causing 50% growth inhibition).
Experimental Protocol: Target Phosphorylation by Western Blot
This assay directly confirms that the compound is inhibiting the kinase inside the cell by measuring the phosphorylation of a known downstream substrate.
-
Treatment: Treat cells with the compound at several concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2 hours).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.
dot
Caption: Conceptual diagram of kinase inhibition leading to reduced cell proliferation.
Synthesizing the Data: The Benchmarking Scorecard
All quantitative data should be consolidated into a clear, comparative table. This "scorecard" provides an at-a-glance view of the compound's performance profile.
Table 2: Illustrative Benchmarking Scorecard
| Compound | Biochemical IC50 (Target Kinase, nM) | Cellular GI50 (Target Cell Line, nM) | p-Substrate Inhibition (Western Blot, IC50, nM) |
| This compound | 15 | 150 | 175 |
| Staurosporine | 1.2 | 8 | 10 |
| Dasatinib | 0.8 | 5 | 6 |
| Erlotinib | 2 | 85 | 100 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results will vary.
Interpretation: In this hypothetical scenario, our compound shows good biochemical potency but has a 10-fold drop-off in cellular activity (15 nM vs. 150 nM). This suggests potential issues with cell permeability or efflux. The cellular target engagement data (p-Substrate IC50) aligns well with the growth inhibition data, suggesting the anti-proliferative effect is on-target. It is less potent than the standards but demonstrates a clear structure-activity relationship that can be explored for further optimization.
Concluding Insights and Path Forward
References
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health (NIH). [Link]
-
Western Blotting Principles and Methods Guide. Bio-Rad Laboratories. [Link]
-
Biological Activity of Pyrazolo[3,4-d]pyrimidines. European Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a substituted pyrazolopyrimidine, are valuable building blocks in the synthesis of potential kinase inhibitors and other targeted therapies[1][2][3]. However, the very reactivity and biological activity that make these molecules promising also demand our utmost respect and caution in the laboratory.
This guide provides a comprehensive operational plan for handling this compound. The protocols outlined here are synthesized from safety data for the parent compound, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and related chlorinated heterocyclic amines. The core principle is to treat this compound with a conservative approach, assuming significant potential for toxicity until proven otherwise. Our primary goal is to create a self-validating system of safety that protects the researcher, the integrity of the experiment, and the environment.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, we must understand its intrinsic hazards. While a specific Safety Data Sheet (SDS) for the 6-amino substituted version is not available, data from close analogs provide a strong basis for our safety assessment. The presence of a chlorinated pyrazolopyrimidine core is the primary driver of the hazard profile.
The parent compound, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is classified with multiple hazard statements, indicating significant risk upon exposure[4]. The addition of an amine group, as seen in similar structures, can sometimes increase a compound's biological activity and potential toxicity[5]. Therefore, a cautious interpretation of the available data is warranted.
| Hazard Classification | Category | Associated Risk | Authoritative Source |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | Fisher Scientific[4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | Fisher Scientific[4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | Fisher Scientific[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Fisher Scientific, TCI Chemicals[4][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | Fisher Scientific, TCI Chemicals[4][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | Fisher Scientific[4] |
This table synthesizes data from the SDS of the closely related compound, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These hazards should be assumed for the 6-amino derivative.
The causality behind these classifications is rooted in the molecule's structure. Chlorinated heterocyclic compounds can be alkylating agents or can interfere with biological pathways, leading to irritation and toxicity. The fine, solid nature of the compound also presents a significant inhalation risk[4][7].
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical; it should never be the only one. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Primary Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations, including weighing, reconstituting, and aliquoting, must occur in a properly functioning chemical fume hood. This is non-negotiable.
-
Ventilation: Ensure adequate general laboratory ventilation to support the fume hood's function[6][8].
Essential PPE Ensemble
The following PPE is mandatory for all personnel handling this compound.
-
Hand Protection:
-
Double Gloving: Wear two pairs of compatible chemical-resistant gloves, preferably nitrile[9]. The outer glove should be removed immediately upon suspected contamination and disposed of as hazardous waste. The inner glove provides protection during the removal of the outer glove.
-
Cuff Integration: Ensure the cuffs of the gloves overlap with the sleeves of the lab coat to prevent any skin exposure at the wrist[10].
-
Regular Changes: Change outer gloves at least every hour or immediately if a tear or puncture occurs[9].
-
-
Body Protection:
-
Chemical-Resistant Gown: A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated) is required[11][12]. Standard cotton lab coats are insufficient as they can absorb spills. The gown should have long sleeves with tight-fitting knit or elastic cuffs[11].
-
Full Coverage: Ensure the gown closes securely in the back to provide a continuous barrier[11].
-
-
Eye and Face Protection:
-
Indirectly Vented Chemical Goggles: These are mandatory to protect against dust particles and splashes. They must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[13].
-
Face Shield: A full-face shield must be worn over the chemical goggles whenever there is a significant risk of splashing, such as when handling bulk quantities of the solid or preparing stock solutions[10][14].
-
-
Respiratory Protection:
-
For Solids: When handling the powder outside of a contained system (a practice that should be avoided), a NIOSH-approved N95 or higher-rated particulate respirator is required to prevent inhalation of dust[12].
-
For Solutions/Spills: For major spills or situations with potential for aerosolization of solutions, a full-face respirator with multi-sorbent cartridges effective against organic vapors and particulates should be used[15]. All respirator use requires prior medical clearance and fit-testing as per OSHA standards[10].
-
Operational and Disposal Plans
A systematic workflow minimizes the risk of exposure and contamination.
Experimental Workflow: From Vial to Waste
The following diagram outlines the mandatory, step-by-step process for safely handling the compound.
Disposal Protocol
All waste generated from handling this compound is considered hazardous. Under no circumstances should it be disposed of in regular trash or down the drain[13][16].
-
Waste Segregation: This compound is a halogenated organic substance. All waste must be collected in a designated, properly labeled hazardous waste container for halogenated materials[16].
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, absorbent pads, and pipette tips must be placed in the designated solid waste container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware must be collected in a compatible, sealed container for halogenated liquid waste[16].
-
Empty Containers: The original vial containing the compound is considered hazardous waste. It should be sealed and placed in the solid waste container.
-
Decontamination: All surfaces and equipment should be wiped down with an appropriate solvent (e.g., 70% ethanol) after work is complete. The cleaning materials must also be disposed of as hazardous waste.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill. Ensure eyewash stations and safety showers are accessible and unobstructed[13].
| Incident | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.[4][8] | Seek immediate medical attention. Provide the SDS of the parent compound to the medical professional. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][8] | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen.[4][8] | Call a poison center or doctor immediately. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4][13] | Call a poison center or doctor immediately. |
| Minor Spill | Ensure proper PPE is worn. Cover the spill with an absorbent, inert material. Gently sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4] | Decontaminate the area and report the incident to your Environmental Health & Safety (EHS) department. |
| Major Spill | Evacuate the immediate area. Alert others and contact your institution's EHS department or emergency response team immediately.[8] | Do not attempt to clean up a large spill without proper training and equipment. |
By adhering to these stringent protocols, we can confidently work with powerful chemical tools like this compound, advancing scientific discovery while ensuring the highest standards of laboratory safety.
References
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services, University of Texas at Dallas. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. European Journal of Medicinal Chemistry. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Biomolecules. [Link]/2/14)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
